Sardomozide dihydrochloride

Catalog No.
S548218
CAS No.
138794-73-7
M.F
C11H16Cl2N6
M. Wt
303.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sardomozide dihydrochloride

CAS Number

138794-73-7

Product Name

Sardomozide dihydrochloride

IUPAC Name

(1E)-1-(diaminomethylidenehydrazinylidene)-2,3-dihydroindene-4-carboximidamide;dihydrochloride

Molecular Formula

C11H16Cl2N6

Molecular Weight

303.19 g/mol

InChI

InChI=1S/C11H14N6.2ClH/c12-10(13)8-3-1-2-7-6(8)4-5-9(7)16-17-11(14)15;;/h1-3H,4-5H2,(H3,12,13)(H4,14,15,17);2*1H/b16-9+;;

InChI Key

UHEIPGJSFDAPIC-NENXIMLWSA-N

SMILES

Array

solubility

Soluble in water

Synonyms

4-AIAH, 4-amidinoindan-1-one 2'-amidinohydrazone, CGP 48664, CGP 48664A, CGP-48664, CGP-48664A, SAM 486A, SAM486A

Canonical SMILES

C1CC(=NN=C(N)N)C2=C1C(=CC=C2)C(=N)N.Cl.Cl

Isomeric SMILES

C1C/C(=N\N=C(N)N)/C2=C1C(=CC=C2)C(=N)N.Cl.Cl

The exact mass of the compound Sardomozide dihydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Indenes - Indans - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Core Chemical and Biological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key technical data for Sardomozide dihydrochloride:

Property Description
Synonyms CGP 48664A, SAM486A [1] [2] [3]
CAS Number 138794-73-7 [1] [4]
Molecular Formula C₁₁H₁₆Cl₂N₆ [1] [4] [3]
Molecular Weight 303.19 g/mol [1] [2] [4]
Primary Target S-adenosylmethionine decarboxylase (SAMDC) [1] [5] [2]
IC₅₀ (SAMDC) 5 nM [1] [6] [5]
Main Action Depletion of intracellular spermidine and spermine pools [3]
Appearance Solid (white to off-white) [1]

Mechanism of Action: Inhibiting Polyamine Biosynthesis

Polyamines are essential metabolites for cell growth and survival, and their levels are frequently elevated in cancers [7]. Sardomozide exerts its effects by targeting a key step in their synthesis.

The following diagram illustrates the polyamine biosynthesis pathway and the specific point of inhibition by this compound:

G ODC Ornithine Decarboxylase (ODC1) Putrescine Putrescine ODC->Putrescine Catalyzes Spermidine Spermidine Putrescine->Spermidine Synthesis SAM S-adenosylmethionine (SAM) SAMDC S-adenosylmethionine decarboxylase (SAMDC) SAM->SAMDC Substrate dcSAM Decarboxylated SAM (dcSAM) SAMDC->dcSAM Converts dcSAM->Spermidine Synthesis Spermine Spermine dcSAM->Spermine Synthesis Spermidine->Spermine Synthesis Inhibitor This compound Inhibitor->SAMDC Inhibits (IC₅₀ = 5 nM)

Sardomozide inhibits SAMDC, blocking the production of spermidine and spermine [2] [7] [3].

As shown in the pathway:

  • The enzyme SAMDC converts S-adenosylmethionine (SAM) into decarboxylated SAM (dcSAM) [7].
  • dcSAM then donates an aminopropyl group to putrescine to form spermidine, and subsequently to spermidine to form spermine [7].
  • By potently inhibiting SAMDC, Sardomozide depletes the cellular dcSAM pool, thereby blocking the synthesis of spermidine and spermine and ultimately inhibiting cell proliferation [2] [3].

Experimental Data and Research Applications

The biological effects of this compound have been characterized in various experimental settings.

In Vitro Antiproliferative Activity

  • In human T24 bladder carcinoma cells, Sardomozide (SAM486A) demonstrated an IC₅₀ of 0.71 µM [3].
  • Treatment with 3 µM Sardomozide for 48 hours reduced intracellular SAMDC activity to 10% of control levels [1] [6] [4].
  • The inhibitor shows high selectivity, with >2500-fold selectivity for SAMDC over diamine oxidase (DAO) [3].

Cell Assay Protocol A common method to study resistance involves chronic exposure of cell lines to the inhibitor [6] [4]:

  • Cell Line: The parent CHO (Chinese Hamster Ovary) cell line is used.
  • Treatment: Cells are chronically exposed to increasing concentrations of Sardomozide over at least eight passages.
  • Dosing: Treatment typically starts at 0.1 µM, with serial exposure to increasing concentrations (e.g., 1, 3, 10, 30, and 100 µM) to generate a panel of resistant sublines for comparative studies.

Research Significance and Context

This compound is a valuable tool compound for research use only [1] [6] [2]. Its primary utility lies in:

  • Polyamine Research: It allows for the precise chemical disruption of polyamine biosynthesis, facilitating the study of polyamine function in cellular processes like proliferation, differentiation, and gene regulation [7].
  • Anticancer Drug Discovery: The compound's potent antiproliferative activity has made it a candidate for oncology research, highlighting the therapeutic potential of targeting the polyamine pathway in cancer [2] [3].

References

S-adenosylmethionine decarboxylase inhibitor IC50

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on AdoMetDC Inhibitors

The table below summarizes inhibitory activity data for selected AdoMetDC inhibitors from recent scientific literature.

Inhibitor Name Target / Context Activity (IC50, Ki, etc.) Source / Reference
CGP 40215A Leishmania donovani promastigotes IC50 = 18 µM [1] Pharmacol Res. 1996 [1]
Genz-644131 Heterologous P. falciparum AdoMetDC (enzymatic) Kiapp = Highly specific inhibitor; details in [2] Sci Rep. 2013 [2]
MDL73811 Precursor to Genz-series derivatives; poor pharmacokinetic profile cited as reason for derivative development [2] Information not available in search results Sci Rep. 2013 [2]
Lead Compound Human AdoMetDC (hAdoMetDC) from in silico screening Km reported as 3.1 ± 1.8 µM for the assay validation (not for the inhibitor itself) [3] Sci Rep. 2015 [3]

Experimental Protocols for Assessing Inhibition

Here are detailed methodologies for two key assays used to evaluate AdoMetDC activity and inhibition.

Non-Radioactive Spectrophotometric Assay (AdoMetDC-PEPC-MDH Coupled Assay)

This protocol is adapted from a 2015 study that established a simple and economic method for assessing hAdoMetDC activity [3].

  • Principle: The assay couples the decarboxylation reaction to a detectable signal. The CO₂ produced by AdoMetDC is converted to bicarbonate, which is used by Phosphoenolpyruvate Carboxylase (PEPC) to form oxaloacetate from Phosphoenolpyruvate (PEP). Oxaloacetate is then reduced by Malate Dehydrogenase (MDH), oxidizing NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH consumption is proportional to AdoMetDC activity [3].

G AdoMet AdoMet AdoMetDC AdoMetDC AdoMet->AdoMetDC AdoMetDC CO2 CO2 HCO3 HCO3 CO2->HCO3 Equilibrium NADH NADH Abs340 Abs340 NADH->Abs340 High Abs MDH MDH NADH->MDH AdoMetDC->CO2 PEPC PEPC HCO3->PEPC PEPC OAA OAA PEPC->OAA OAA->MDH MDH Malate Malate MDH->Malate NAD NAD MDH->NAD Oxidized NAD->Abs340 Low Abs

AdoMetDC-PEPC-MDH Coupled Assay Workflow

  • Key Reagents and Optimized Conditions [3]:
    • AdoMet Concentration: ≤ 1.0 mM (to minimize background interference).
    • Enzyme: 1.0 µM hAdoMetDC.
    • Putrescine: Can be omitted for simplicity, as its stimulatory effect is small in this assay system.
    • Detection: Monitor the decrease in absorbance at 340 nm over time.
Radioactive Enzyme Inhibition Assay

This is a traditional, precise method for measuring AdoMetDC activity, as used in a 2013 study on Plasmodium AdoMetDC [2].

  • Principle: The assay directly measures the release of radiolabeled CO₂ from S-adenosyl-L-[carboxyl-¹⁴C]methionine [2].
  • Procedure:
    • Enzyme-Inhibitor Pre-incubation: Purified AdoMetDC (e.g., 1 µg) is pre-incubated with the inhibitor at varying concentrations and for fixed time intervals (e.g., 2, 4, 6 minutes) at 37°C [2].
    • Reaction Initiation: Add the radiolabeled substrate, S-adenosyl-L-[carboxyl-¹⁴C]methionine.
    • CO₂ Trapping: The reaction is typically performed in a sealed vessel, and the released ¹⁴CO₂ is trapped using a basic solution (e.g., hydroxide-based) on a filter paper.
    • Detection and Analysis: The trapped radioactivity is quantified by scintillation counting. The data is used to determine time-dependent enzyme kinetics for irreversible inhibitors (e.g., calculating the apparent inhibition constant, Kiapp) using methods like Kitz and Wilson analysis [2].

Research Context and Further Notes

  • Therapeutic Target Validation: AdoMetDC is a well-validated drug target in protozoan parasites, including Leishmania [1], Trypanosoma [2], and Plasmodium (malaria) [2], due to its essential role in polyamine biosynthesis for rapid cell proliferation.
  • Combination Therapy Potential: Research indicates that combining AdoMetDC inhibitors with other polyamine biosynthetic inhibitors, such as DFMO (an ornithine decarboxylase inhibitor), can produce an accentuated inhibitory effect on parasite growth [1].
  • Navigating Data Limitations: Comprehensive, head-to-head IC₅₀ data for a wide range of inhibitors from a single source is often limited in the public domain. Commercial compound databases (like the one from AAT Bioquest mentioned in one result) may offer more structured data comparisons [4]. Furthermore, detailed pharmacological data for some published inhibitors (like the Kiapp for Genz-644131) is contained within the full text of the articles and may require accessing the original paper for complete figures and numerical results [2].

References

Comprehensive Technical Guide: Polyamine Biosynthesis Pathway Inhibition for Therapeutic Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Polyamine Biology and Therapeutic Targeting

Polyamines are small aliphatic cations essential for fundamental cellular processes including DNA synthesis, transcription, translation, and cell proliferation. The three primary polyamines in mammalian cells are putrescine, spermidine, and spermine, which exist as polycationic molecules at physiological pH due to the protonation of their amino groups. These compounds are ubiquitous in living organisms and play critical roles in maintaining cellular homeostasis through their interactions with negatively charged macromolecules such as DNA, RNA, and phospholipids. The intracellular polyamine pool is tightly regulated through a complex balance of biosynthesis, catabolism, and transport mechanisms, ensuring optimal concentrations for cellular functions while preventing cytotoxic accumulation. [1] [2]

The therapeutic interest in polyamine pathway inhibition stems from the consistent observation that rapidly proliferating cells, including cancer cells, exhibit elevated polyamine concentrations and increased metabolic flux through the polyamine pathway. Numerous studies have demonstrated that many tumors display dysregulated polyamine metabolism characterized by upregulated biosynthetic enzymes, downregulated catabolic enzymes, and enhanced polyamine uptake capabilities. This metabolic reprogramming creates a therapeutic window wherein cancer cells become more dependent on polyamine metabolism than normal cells, making the pathway an attractive target for anticancer interventions. The oncogene MYCN has been shown to directly regulate polyamine metabolism enzymes, particularly in neuroblastoma, where polyamine sufficiency appears necessary for MYCN oncogenicity. [3] [1]

Table: Key Polyamines in Mammalian Cells and Their Characteristics

Polyamine Chemical Structure Primary Functions Relative Concentration in Cancer Cells
Putrescine Diamine Precursor to higher polyamines, cell proliferation Increased 2-3 fold
Spermidine Triamine eIF5A hypusination, protein synthesis, autophagy regulation Increased 3-4 fold
Spermine Tetraamine DNA stabilization, antioxidant properties, ion channel regulation Variable (often increased)

Polyamine Metabolic Pathways

Biosynthesis Pathway

The polyamine biosynthesis pathway begins with the amino acid arginine, which serves as the primary carbon donor for polyamine synthesis. Arginine is first converted to ornithine through the action of arginase (ARG1), with this reaction representing the initial step that links polyamine metabolism to the urea cycle. Ornithine then undergoes decarboxylation catalyzed by the rate-limiting enzyme ornithine decarboxylase (ODC1) to form putrescine, the simplest polyamine. This reaction represents the first committed step in polyamine biosynthesis and is a key regulatory point in the pathway. ODC is a pyridoxal phosphate-dependent enzyme with an extremely short half-life, allowing for rapid cellular responses to changing polyamine demands. The subsequent synthesis of higher polyamines involves the addition of aminopropyl groups derived from S-adenosylmethionine (SAM). [1] [2] [4]

SAM is first decarboxylated by adenosylmethionine decarboxylase (AMD1) to form decarboxylated SAM (dcSAM), which serves as the aminopropyl donor for the synthesis of spermidine and spermine. Spermidine synthase (SRM) then catalyzes the transfer of an aminopropyl group from dcSAM to putrescine, forming spermidine. Similarly, spermine synthase (SMS) adds a second aminopropyl group to spermidine to produce spermine. Both SRM and SMS reactions generate 5'-methylthioadenosine (MTA) as a byproduct, which is recycled through the methionine salvage pathway to conserve methionine resources. The biosynthetic pathway is tightly regulated through feedback mechanisms wherein elevated polyamine levels inhibit ODC and AMD1 while stimulating catabolic enzymes and export processes. [1] [2]

PolyaminePathway Polyamine Metabolic Pathway cluster_biosynthesis Biosynthesis cluster_catabolism Catabolism cluster_functions Specialized Functions Arginine Arginine Ornithine Ornithine Arginine->Ornithine ARG1 Putrescine Putrescine Ornithine->Putrescine ODC1 Spermidine Spermidine Putrescine->Spermidine SRM (uses dcSAM) Putrescine_cat Putrescine_cat Putrescine->Putrescine_cat Spermine Spermine Spermidine->Spermine SMS (uses dcSAM) Spermidine_cat Spermidine_cat Spermidine->Spermidine_cat Spermidine_func Spermidine_func Spermidine->Spermidine_func Spermine_cat Spermine_cat Spermine->Spermine_cat SAM SAM dcSAM dcSAM SAM->dcSAM AMD1 MTA MTA dcSAM->MTA Spermine_cat->Spermidine_cat SMOX AcSpermine AcSpermine Spermine_cat->AcSpermine SAT1 Spermidine_cat->Putrescine_cat SAT1/PAOX AcSpermine->Spermidine_cat PAOX AcSpermidine AcSpermidine AcSpermidine->Putrescine_cat PAOX eIF5A eIF5A Hypusinated_eIF5A Hypusinated_eIF5A eIF5A->Hypusinated_eIF5A DOHH Spermidine_func->eIF5A DHPS

Polyamine metabolic pathway showing biosynthesis, catabolism, and specialized functions. Key regulatory enzymes represent potential therapeutic targets for inhibition strategies. Created using DOT language with color-coded nodes: yellow for precursors, green for polyamines, red for cofactors, and blue for metabolites and modified proteins.

Transport Mechanisms

Cellular polyamine homeostasis is maintained not only through de novo synthesis but also through transmembrane transport systems that allow cells to import polyamines from the extracellular environment or export excess polyamines. Due to their positive charge at physiological pH, polyamines cannot passively diffuse across cellular membranes and require specific transport mechanisms. Research has identified several polyamine transporters including ATP13A2, ATP13A3, SLC18B1, and SLC3A2, each with different substrate specificities and cellular localizations. ATP13A2 functions as an endo/lysosomal transporter that selectively filters polyamines by binding and autophosphorylating ATP, creating a narrow channel within the lysosomal lumen that facilitates polyamine transport from lysosomes to the cytoplasm. [1] [5]

Two primary models exist for polyamine transport. The first proposes that polyamines enter the cytoplasm through membrane permeases before moving into acidic vesicles via transporter proteins in a process dependent on V-ATPase activity and an outward proton gradient. The second model suggests that polyamines enter cells via caveolin and glypican-mediated endocytosis, with polyamines being released from endosomes through a nitric oxide-mediated oxidative mechanism and exported via polyamine transporter proteins. The vesicular polyamine transporter protein (VPAT), encoded by SLC18B1, plays a pivotal role in storing spermine and spermidine in vesicles and releasing them from secretory cells. The identification and characterization of these transport systems have opened new therapeutic avenues for targeting polyamine metabolism through transport inhibition. [1] [5]

Catabolic Pathways

Polyamine catabolism serves dual purposes: regulating intracellular concentrations and generating signaling molecules. The major catabolic enzymes include spermidine/spermine N1-acetyltransferase (SAT1), polyamine oxidase (PAOX), and spermine oxidase (SMOX). SAT1 acetylates spermidine and spermine at the N1 position, creating substrates for either export or further processing by PAOX. This acetylation reaction represents the rate-limiting step in polyamine catabolism and is highly inducible by elevated polyamine levels. PAOX then converts acetylated spermidine and spermine back to spermidine and putrescine, respectively, while producing H₂O₂ and 3-acetamidopropanal. In contrast, SMOX directly oxidizes spermine to spermidine without prior acetylation, generating H₂O₂ and 3-aminopropanal. [1] [3] [2]

The catabolic pathway generates reactive oxygen species (ROS) as byproducts, which can cause oxidative damage at high concentrations but also function as signaling molecules at lower concentrations. The toxic byproduct acrolein can be produced from 3-aminopropanal through spontaneous deamination and has been implicated in various pathological conditions including renal insufficiency, cerebral infarction, and ischemia-reperfusion injury. Interestingly, spermidine serves as the exclusive substrate for the hypusination of eukaryotic initiation factor 5A (eIF5A), a unique post-translational modification essential for eIF5A function in protein synthesis and cellular metabolism. This modification occurs through two enzymatic steps catalyzed by deoxyhypusine synthase (DHPS) and deoxyhypusine hydroxylase (DOHH) and has been implicated in cancer progression, particularly through the eIF5A2 isoform which promotes invasion, metastasis, and angiogenesis. [1] [2]

Therapeutic Targeting Strategies

Enzyme Inhibition Approaches

Therapeutic targeting of polyamine metabolism has primarily focused on key enzymatic steps in the biosynthetic pathway, with particular emphasis on the rate-limiting enzyme ODC. The most extensively characterized ODC inhibitor is α-difluoromethylornithine (DFMO, eflornithine), an enzyme-activated, irreversible inhibitor that forms a covalent bond with ODC, permanently inactivating the enzyme. DFMO has demonstrated significant efficacy in preclinical cancer models, particularly in MYCN-amplified neuroblastoma, where it decreases tumor penetrance, extends survival, and synergizes with conventional chemotherapy. While initially developed as an anticancer agent, DFMO has found clinical utility in the treatment of African sleeping sickness and hirsutism, and more recently has shown promise in cancer prevention and combination therapy. [3] [4]

Other enzymatic targets in the polyamine pathway include S-adenosylmethionine decarboxylase (AMD1), which can be inhibited by methylglyoxal bis(guanylhydrazone) (MGBG). MGBG acts as a polyamine analog that binds to an allosteric site on AMD1, effectively suppressing enzyme activity. However, clinical application of MGBG has been limited by toxicity concerns, prompting the development of more specific AMD1 inhibitors. More recently, inhibitors targeting spermine oxidase (SMOX) and polyamine oxidase (PAOX) have been investigated as means to modulate polyamine catabolism and reduce the generation of potentially harmful ROS and toxic byproducts. The effectiveness of single-agent enzyme inhibition is often limited by compensatory mechanisms, including upregulation of polyamine transport and metabolic adaptations, necessitating combination approaches. [3] [4]

Table: Key Therapeutic Targets in Polyamine Metabolism

Target Therapeutic Approach Representative Inhibitors Mechanism of Action Development Status
ODC1 Enzyme inhibition DFMO (eflornithine) Irreversible, suicidal enzyme inhibition FDA-approved for trypanosomiasis and hirsutism; Phase II/III for cancer
AMD1 Enzyme inhibition MGBG Allosteric inhibition, polyamine analog Limited clinical use due to toxicity
Polyamine Transport Transport blockade Various polyamine analogs Competitive inhibition of uptake Preclinical and early clinical development
SMOX/PAOX Catabolism modulation MDL72527 Reduces ROS production Primarily preclinical
DHPS Hypusination inhibition GC7, N1-guanyl-1,7-diaminoheptane Blocks eIF5A activation Preclinical
Polyamine Transport Inhibition

Inhibition of polyamine transport represents a promising therapeutic strategy that complements enzymatic inhibition approaches. Cancer cells often upregulate polyamine transporters to compensate for biosynthetic inhibition, creating a vulnerability that can be exploited therapeutically. The development of polyamine transport inhibitors aims to block this adaptive response, effectively starving cancer cells of exogenous polyamines. Research in this area has accelerated with the improved characterization of specific polyamine transporters, including ATP13A2, ATP13A3, and SLC3A2, though the complete landscape of polyamine transport proteins remains an active area of investigation. [5] [1]

The complexity of polyamine transport mechanisms presents both challenges and opportunities for therapeutic intervention. Multiple transport pathways operate concurrently, potentially requiring multi-targeted approaches or the identification of master regulator transporters critical for cancer cell polyamine uptake. Recent methodological advances in measuring polyamine uptake, as detailed by Bunea and Phanstiel (2025), have improved the precision of transport inhibition studies. These approaches include competitive uptake assays using labeled polyamines, flow cytometry-based methods, and genetic screening techniques to identify essential transport components. The combination of transport inhibitors with biosynthetic inhibitors like DFMO has shown synergistic effects in preclinical models, supporting the clinical exploration of this approach. [5] [3]

Polyamine Analogs and Combination Therapies

The development of polyamine analogs represents another strategic approach to disrupting polyamine metabolism. These compounds are structurally similar to natural polyamines but modified to disrupt normal homeostasis through multiple mechanisms, including competitive inhibition of biosynthetic enzymes, interference with natural polyamine functions, and induction of catabolic pathways. Unlike enzyme-specific inhibitors, polyamine analogs often have pleiotropic effects on the polyamine network, making them particularly effective but also requiring careful optimization to minimize off-target effects. Silicon-containing polyamine analogs have shown promise as polyamine antagonists that prevent growth-related functions of natural polyamines through mechanisms that are not yet fully understood. [4] [3]

Combination therapies that simultaneously target multiple aspects of polyamine metabolism have demonstrated enhanced efficacy compared to single-agent approaches. Bitonti and colleagues demonstrated that co-administration of DFMO and bis(benzyl)polyamines cured P. berghei infections in mice, establishing the proof-of-concept for this strategy. In cancer models, the combination of DFMO with chemotherapy has shown synergistic effects against established tumors in both transgenic and xenograft models. These combination approaches are particularly relevant given the compensatory mechanisms that maintain polyamine homeostasis, including the interplay between biosynthesis, transport, and catabolism. Current research focuses on optimizing combination regimens and identifying predictive biomarkers to select patients most likely to benefit from polyamine-targeting therapies. [4] [3]

Experimental Methods and Protocols

Transport Inhibition Assays

The assessment of polyamine transport inhibition requires well-validated methodologies to accurately measure polyamine uptake in mammalian cells. The foundational protocol involves radiolabeled polyamine uptake assays using [³H]-putrescine, [³H]-spermidine, or [³H]-spermine to quantify transport kinetics and inhibitor efficacy. Cells are incubated with labeled polyamines in the presence or absence of potential inhibitors, followed by rapid washing to remove extracellular polyamines and scintillation counting to measure intracellular accumulation. Specific attention must be paid to assay conditions including buffer composition, incubation time, and temperature, as these factors significantly impact transport measurements. Recent methodological advances have introduced fluorescence-based assays using labeled polyamine analogs, enabling high-throughput screening of transport inhibitors without radioactive materials. [5] [6]

Critical considerations in transport inhibition studies include distinguishing between specific transport and non-specific binding, accounting for potential metabolism of labeled polyamines during the assay period, and controlling for cell viability and number. The field has developed standardized approaches to address these challenges, including the use of excess unlabeled polyamines to determine non-specific binding, incubation at 4°C to establish background levels, and normalization to protein content or cell number. Additionally, researchers must consider the complex regulation of polyamine transport, which is influenced by extracellular polyamine concentrations, cellular growth state, and feedback mechanisms involving antizymes. These factors necessitate careful experimental design and appropriate controls to generate meaningful data on transport inhibition. [5]

Polyamine Quantification Methodologies

Accurate quantification of polyamines and their metabolites is essential for evaluating the efficacy of pathway inhibitors. The gold standard method for polyamine quantification involves high-performance liquid chromatography (HPLC) coupled with fluorescence detection after pre-column derivatization with dansyl chloride or other fluorescent tags. This approach provides sensitive and specific measurement of individual polyamines (putrescine, spermidine, spermine) and acetylated derivatives from tissue extracts, blood plasma, or cell culture samples. More recently, liquid chromatography-mass spectrometry (LC-MS/MS) methods have been developed that offer enhanced sensitivity and the ability to measure multiple polyamine species simultaneously without derivatization. [6] [2]

Protocols for sample preparation typically involve acid extraction (commonly with perchloric or hydrochloric acid) to precipitate proteins followed by centrifugation to obtain clear supernatants for analysis. For cellular polyamine measurements, normalization to protein content or cell number is essential for accurate comparisons between treatment conditions. Specialized methodologies have been developed for specific applications, including subcellular fractionation to determine polyamine distribution between compartments, isotope labeling to measure polyamine flux and turnover, and immunohistochemical approaches to localize polyamines and their metabolic enzymes in tissue sections. These techniques collectively enable comprehensive assessment of polyamine metabolic status and the biochemical effects of pathway inhibition. [6]

Therapeutic Applications and Clinical Translation

Cancer Therapy Applications

The most advanced applications of polyamine pathway inhibition are in oncology, where the dependency of rapidly proliferating cells on polyamines provides a therapeutic window. Neuroblastoma, particularly MYCN-amplified neuroblastoma, has been a major focus of therapeutic development based on compelling preclinical evidence that polyamine depletion inhibits tumor growth and synergizes with conventional chemotherapy. The strong association between MYCN amplification and dysregulated polyamine metabolism, with upregulation of pro-synthetic enzymes and downregulation of catabolic enzymes, makes this cancer subtype particularly vulnerable to polyamine pathway inhibition. Clinical trials of DFMO in neuroblastoma have demonstrated promising results, leading to its investigation in both monotherapy and combination regimens. [3] [1]

Beyond neuroblastoma, polyamine pathway inhibition is being explored for a range of malignancies, including colorectal cancer, pancreatic cancer, and skin cancer. The interplay between polyamine metabolism and anti-tumor immunity represents a particularly promising area of investigation, as polyamines in the tumor microenvironment have been shown to modulate immune cell phenotypes and contribute to resistance to immune checkpoint blockade. Emerging evidence indicates that polyamine metabolism influences both tumor cells and the tumor microenvironment by shifting immune cells toward either tumor suppression or immune evasion. This insight has stimulated interest in combining polyamine pathway inhibitors with immunotherapy approaches to enhance anti-tumor immune responses. [1] [2]

Non-Oncology Applications

While cancer has been the primary focus, polyamine pathway modulation shows therapeutic potential in non-oncology indications as well. The role of polyamines in parasitic infections is well-established, with DFMO receiving FDA approval for the treatment of African sleeping sickness caused by Trypanosoma brucei gambiense. The differential dependence of parasites versus human cells on polyamine metabolism creates a favorable therapeutic index for this application. Emerging research suggests potential applications in neurodegenerative disorders, where reducing polyamine catabolism-related oxidative stress may provide neuroprotection, and inflammatory conditions, where modulation of polyamine levels can influence immune cell function and inflammatory responses. [4] [2]

The recognition that polyamine levels decline with aging and that polyamine supplementation can extend lifespan in model organisms has sparked interest in the opposite therapeutic approach—polyamine enhancement—for promoting healthy aging. Spermidine supplementation has been shown to induce autophagy, a cellular recycling process linked to longevity, and improve cognitive and cardiovascular function in aged models. This contrasting approach highlights the context-dependent nature of polyamine manipulation—depletion for hyperproliferative conditions like cancer, and carefully controlled supplementation for age-related decline. The balance between these opposing therapeutic strategies requires careful consideration of the specific physiological context and therapeutic goals. [2] [7]

Clinical Translation Challenges

The translation of polyamine pathway inhibitors from preclinical models to clinical application faces several challenges. The compensatory upregulation of polyamine transport in response to biosynthetic inhibition can limit the efficacy of single-agent approaches, necessitating combination strategies that simultaneously target multiple aspects of polyamine metabolism. The redundancy and complexity of polyamine regulatory networks, including the interplay between biosynthesis, catabolism, and transport, creates adaptive mechanisms that can bypass targeted inhibition. Additionally, tissue-specific differences in polyamine metabolism and the influence of dietary polyamines and gut microbiota-derived polyamines introduce variables that can affect treatment response and require consideration in clinical trial design. [3] [7] [2]

Future directions in the field include the development of more specific transport inhibitors based on the improving understanding of polyamine transporter structures and mechanisms, the optimization of polyamine analogs with improved therapeutic indices, and the identification of predictive biomarkers to select patients most likely to respond to polyamine-targeting therapies. Combination approaches that integrate polyamine pathway inhibition with conventional chemotherapy, radiation therapy, and emerging immunotherapies represent particularly promising avenues for clinical advancement. As the molecular mechanisms governing polyamine metabolism continue to be elucidated, new therapeutic targets and strategies will likely emerge, expanding the clinical potential of this metabolic pathway. [1] [3] [5]

Conclusion

References

Sardomozide dihydrochloride solubility DMSO water

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data and Solution Preparation

Sardomozide dihydrochloride is soluble in both water and DMSO [1] [2]. The table below summarizes the quantitative solubility data and typical stock solution concentrations.

Solvent Solubility Typical Stock Concentration Preparation Note
DMSO ~10 mg/mL (32.98 mM) [3] 10 mM [3] Clear solution formed with warming to 60°C [3] [2]. Hygroscopic; use newly opened DMSO [3].
Water ~3.85 mg/mL (12.70 mM) [3] Information not specific Clear solution formed with warming to 60°C [3].

Experimental Protocols for Stock Solution Preparation

For in vitro assays, you can prepare stock solutions using the following methodologies. Always allow the product and solvent to warm to room temperature before use.

Protocol 1: Preparation in DMSO

This is suitable for most cell-based assays, with further dilution into aqueous buffers.

  • Calculation: Weigh the required mass of this compound. To prepare 1 mL of a 10 mg/mL stock solution, use 10 mg of the compound.
  • Dissolution: Add the pre-warmed DMSO directly to the powder.
  • Mixing: Vortex or sonicate the mixture briefly, with warming to 60°C if necessary, until a clear solution is obtained [3] [2].
  • Storage: Aliquot the stock solution and store at -20°C. Avoid repeated freeze-thaw cycles to prevent compound degradation [3].

This workflow outlines the key steps for preparing a DMSO stock solution:

DMSO_Protocol Start Weigh Sardomozide dihydrochloride A Add pre-warmed DMSO (warm to 60°C if necessary) Start->A B Vortex/Sonicate until clear solution forms A->B C Aliquot and store at -20°C B->C

Protocol 2: Preparation in Water

This protocol is for preparing an aqueous stock solution.

  • Calculation: Weigh the required mass of this compound. For a 3.85 mg/mL stock solution, use 3.85 mg of compound per 1 mL of sterile water.
  • Dissolution: Add the sterile water to the powder.
  • Mixing: Vortex or sonicate the mixture briefly, with warming to 60°C if necessary, until the powder is fully dissolved and a clear solution is achieved [3].
  • Storage: Prepare the aqueous solution fresh for the best results, or aliquot and store at -20°C for short-term use (e.g., one month) [3].

Application Notes for Biological Assays

  • SAMDC Inhibition: this compound is a potent and selective inhibitor of S-Adenosylmethionine decarboxylase (SAMDC) with an IC₅₀ value of 5 nM [1] [3] [4]. In cell assays, treatment with 3 μM Sardomozide for 48 hours reduced intracellular SAMDC activity to 10% of control levels [3] [5].
  • Cell Line Resistance: Studies have generated resistant cell lines (e.g., CHO) by chronic exposure to increasing concentrations of Sardomozide, from 0.1 μM up to 100 μM, over at least eight passages [5].

References

Sardomozide dihydrochloride storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Storage Conditions and Physical Properties

Adhering to the following storage conditions is crucial for maintaining the chemical integrity of Sardomozide dihydrochloride.

Property Specification
Recommended Storage Temperature -20°C [1] [2] [3]
Physical Form Solid powder [2] [3]
Appearance White to off-white [2]
Container Keep container tightly sealed [1]
Protection from Moisture [1] [2]

Handling and Solubility Protocols

Proper handling and reconstitution are essential for achieving reliable experimental results.

  • Preparation of Stock Solutions: this compound is soluble in DMSO and water.

    • In DMSO: Can be dissolved at a concentration of 10 mg/mL (32.98 mM). This may require ultrasonication and warming to 60°C [2].
    • In Water: Can be dissolved at a concentration of 3.85 mg/mL (12.70 mM), also with ultrasonication and warming to 60°C [2].
  • Handling Precautions: Although not classified as hazardous, standard laboratory safety practices should be followed.

    • Personal Protective Equipment (PPE): Use safety goggles, protective gloves, and impervious clothing [1].
    • Engineering Controls: Work in areas with appropriate exhaust ventilation and have access to safety showers and eye wash stations [1].
    • Spill Management: Absorb spills with a liquid-binding material (like diatomite) and decontaminate surfaces with alcohol [1].

Biological Activity and Experimental Applications

This compound (also known as CGP 48664A) is a potent and selective inhibitor that targets a key enzyme in polyamine biosynthesis [2] [3]. The following diagram illustrates its mechanism of action within the polyamine synthesis pathway.

G ODC1 Ornithine Decarboxylase (ODC1) Putrescine Putrescine ODC1->Putrescine Synthesis Spermidine Spermidine Putrescine->Spermidine Uses dcSAM SAM S-adenosylmethionine (SAM) SAMDC S-adenosylmethionine decarboxylase (SAMDC/AMD1) SAM->SAMDC Substrate dcSAM Decarboxylated SAM (dcSAM) SAMDC->dcSAM Conversion Spermine Spermine Spermidine->Spermine Uses dcSAM Inhibitor This compound Inhibitor->SAMDC Inhibits IC₅₀ = 5 nM

As shown in the pathway, this compound acts by potently inhibiting the enzyme S-adenosylmethionine decarboxylase (SAMDC, also known as AMD1) with an IC50 of 5 nM [2] [3]. This inhibition blocks the production of decarboxylated SAM (dcSAM), which is a critical aminopropyl group donor for the synthesis of the polyamines spermidine and spermine from putrescine [4] [3]. This disruption of polyamine homeostasis can lead to cytostasis and is the basis for its investigation in disease research [4].

Example In Vitro Experimental Protocol

The table below outlines a referenced example of how this compound has been used in a cell-based study [5].

Parameter Specification
Cell Line CHO (Chinese Hamster Ovary) cells
Treatment Concentration 3 µM
Treatment Duration 48 hours
Reported Outcome Intracellular SAMDC activity reduced to 10% of control

When designing your own experiments, consider the following steps based on the searched literature:

  • Solution Preparation: Prepare a fresh stock solution in DMSO or water, following the solubility and handling guidelines above.
  • Cell Treatment: Apply the compound to cells at your desired concentration. The example above used 3 µM for 48 hours [5]. A separate study generated resistant sub-lines by chronically exposing CHO cells to increasing concentrations ranging from 0.1 µM to 100 µM over multiple passages [6].
  • Analysis: Assess the effects, which can include measuring polyamine levels (e.g., via mass spectrometry or a new fluorescent reporter [4]), evaluating SAMDC enzyme activity, or analyzing downstream phenotypic outcomes like cell proliferation inhibition [3].

Key Considerations for Researchers

  • Stability: The product is stable under recommended storage conditions but is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents [1].
  • Documentation: Always refer to the specific datasheet included with your purchased product for the most precise and batch-specific information [7].

References

Sardomozide dihydrochloride in vitro cell assay protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

Sardomozide dihydrochloride (also known as CGP 48664A) is a potent and specific inhibitor of S-adenosylmethionine decarboxylase (SAMDC) [1] [2] [3]. SAMDC is a key enzyme in the biosynthesis of polyamines (spermidine and spermine), catalyzing the decarboxylation of S-adenosylmethionine (SAM) [4]. By inhibiting SAMDC, Sardomozide depletes intracellular levels of spermidine and spermine, thereby disrupting a metabolic pathway critical for cancer cell proliferation [3]. The compound also exhibits inhibition of polyamine oxidase [3].

Summary of Quantitative Data

The table below consolidates key quantitative information from the search results for this compound.

Parameter Value Notes / Context
IC50 (SAMDC) 5 nM [1] [2] [3] Potency against the primary target.
Working Concentration 3 μM [1] [2] Used in cell assays for 48 hours.
Effect at 3 μM Reduces SAMDC activity to 10% of control [1] [2] Demonstrates effective pathway suppression in cells.
Solubility (DMSO) 60 mg/mL (197.89 mM) [3] Supplier data.
Solubility (Water) 8 mg/mL [3] Supplier data.

Experimental Protocols

Based on the search results, here are detailed methodologies for key experiments.

General Cell Proliferation/Viability Assay

This protocol assesses the antiproliferative effects of Sardomozide.

  • Cell Lines: The compound exhibits broad-spectrum antiproliferative activity, but specific sensitive lines are not detailed in the results [3].
  • Compound Preparation:
    • Prepare a high-concentration stock solution (e.g., 10-60 mg/mL) in DMSO [1] [3].
    • Dilute the stock solution directly into the cell culture medium to the final working concentration (e.g., 3 μM). Include a vehicle control (DMSO at the same dilution).
  • Treatment Schedule: Treat cells for 48 hours [1] [2].
  • Assessment: Measure cell viability or proliferation using standard assays (e.g., MTT, XTT, or cell counting) after the treatment period.
Intracellular SAMDC Activity Assay

This protocol measures the direct enzymatic inhibition of SAMDC within cells.

  • Cell Treatment: Treat cells with 3 μM Sardomozide for 48 hours [1] [2].
  • Outcome Measurement: Following treatment, harvest cells and measure the SAMDC enzyme activity in the cell lysate. The expected result is a reduction of SAMDC activity to about 10% of the control levels [1] [2].

Polyamine Pathway & Drug Mechanism

The following diagram illustrates the polyamine biosynthesis pathway and the specific point of inhibition by Sardomozide.

Methionine Methionine S-Adenosylmethionine\n(SAM) S-Adenosylmethionine (SAM) Methionine->S-Adenosylmethionine\n(SAM)  MAT   Decarboxylated SAM Decarboxylated SAM S-Adenosylmethionine\n(SAM)->Decarboxylated SAM  SAMDC   Spermidine Spermidine Decarboxylated SAM->Spermidine  SRM   Spermine Spermine Spermidine->Spermine  SMS   Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine  ODC   Sardomozide Sardomozide Sardomozide->S-Adenosylmethionine\n(SAM)  Inhibits  

Key Application Notes

  • Confirmation of Activity: The strong suppression of SAMDC activity at 3 μM confirms that the compound is effectively entering cells and engaging its target [1] [2].
  • Combination Studies: The literature suggests that the polyamine pathway is a metabolic vulnerability in certain cancers, such as those with MTAP deletion [4]. This provides a rationale for testing Sardomozide in genetically defined cell lines or in combination with other agents like cysteine-depriving therapies [4].
  • Solubility Considerations: The compound has good solubility in DMSO and moderate solubility in water, which should be considered when preparing working solutions to avoid precipitation [3].

References

SAMDC activity assay with Sardomozide dihydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile: Sardomozide Dihydrochloride

The table below summarizes the fundamental characteristics of this compound as a SAMDC inhibitor.

Property Description
Synonym(s) CGP48664A, SAM486A, CGP 48664 dihydrochloride [1] [2]
CAS Number 138794-73-7 [3] [2]
Molecular Formula C({11})H({16})Cl({2})N({6}) [3] [2]
Molecular Weight 303.19 g/mol [1] [3] [2]
Biological Target S-Adenosylmethionine decarboxylase (SAMDC) [1] [3] [2]
IC(_{50}) (Cell Assay) 5 nM [1] [3] [2]
Purity >98% - 99% [1] [2]
Solubility Soluble in water (≥4 mg/mL) and DMSO (≥10 mg/mL) [1] [2]
Storage -20°C, sealed, and kept dry [3] [2]

SAMDC Activity Assay Protocol

This protocol is adapted from cell-based studies using this compound to inhibit SAMDC activity [3] [2].

Materials and Reagents
  • Cell Line: CHO (Chinese Hamster Ovary) cells or other relevant cell lines.
  • Inhibitor Stock Solution: Prepare this compound stock at 10 mM in sterile DMSO or water. Aliquot and store at -20°C.
  • Culture Medium: Appropriate complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).
  • Equipment: Standard cell culture facility, CO(_2) incubator, centrifuge.
Experimental Procedure
  • Cell Seeding: Seed cells in appropriate culture vessels at a density that will ensure 70-80% confluence at the time of treatment.
  • Treatment: After cells adhere, expose them to this compound. A concentration of 3 µM for 48 hours has been shown to reduce intracellular SAMDC activity to 10% of control levels [3] [2].
    • Include negative control groups: Cells treated with an equal volume of vehicle (DMSO or water).
  • Harvesting: After the treatment period, wash the cells with cold PBS. Harvest cells by trypsinization or scraping, and pellet them by centrifugation.
  • SAMDC Activity Measurement:
    • Lyse the cell pellet using a suitable lysis buffer.
    • Clarify the lysate by centrifugation.
    • Use the supernatant to measure SAMDC activity. A common method involves monitoring the release of (^{14})CO(_2) from S-adenosyl-L-[carboxy-(^{14})C]methionine. The specific assay conditions (buffer, pH, reaction time) will depend on the established protocol for your cell type.
  • Data Analysis: Calculate SAMDC activity in treated samples as a percentage of the vehicle control activity. The IC(_{50}) value can be determined by treating cells with a range of inhibitor concentrations and fitting the resulting activity data to a dose-response curve.

Biological Context and Pathways

This compound targets a critical step in polyamine synthesis. The following diagram illustrates its role in the polyamine biosynthesis pathway, which is crucial for cellular growth and a target in cancer and disease research.

polyamine_pathway ornithine ornithine putrescine putrescine ornithine->putrescine ODC spermidine spermidine putrescine->spermidine Spermidine Synthase S-Adenosylmethionine\n(SAM) S-Adenosylmethionine (SAM) Decarboxylated SAM Decarboxylated SAM S-Adenosylmethionine\n(SAM)->Decarboxylated SAM SAMDC Decarboxylated SAM->spermidine Spermidine Synthase spermine spermine Decarboxylated SAM->spermine Spermine Synthase spermidine->spermine Spermine Synthase SAMDC SAMDC Arginine Decarboxylase\n(ADC) Arginine Decarboxylase (ADC) Ornithine Decarboxylase\n(ODC) Ornithine Decarboxylase (ODC) Spermidine Synthase Spermidine Synthase Spermine Synthase Spermine Synthase Sardomozide Sardomozide Sardomozide->SAMDC

Diagram 1: Sardomozide inhibits the polyamine biosynthesis pathway. The diagram shows that this compound (red octagon) potently and selectively inhibits the enzyme S-adenosylmethionine decarboxylase (SAMDC). This blockade prevents the synthesis of decarboxylated SAM, which is a critical aminopropyl group donor for the formation of spermidine and spermine from putrescine, thereby disrupting the entire polyamine synthesis cascade [1] [3] [2].

Research Applications and Notes

  • Key Findings: Treatment with 3 µM Sardomozide for 48 hours reduces intracellular SAMDC activity to about 10% of control levels, effectively depleting downstream polyamines [3] [2].
  • Research Use: This compound is an excellent tool for investigating the physiological roles of polyamines in processes like cell growth, proliferation, and response to stress. It has been used to study polyamine function in various cell models [3].
  • Handling Note: this compound is intended for research use only and is not for human consumption [2].

References

Sardomozide dihydrochloride solubility and stock solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

Basic Chemical and Solubility Profile

The table below summarizes the fundamental chemical identity and key solubility data for Sardomozide dihydrochloride.

Property Details
CAS Number 138794-73-7 [1] [2] [3]
Molecular Formula C({11})H({16})Cl({2})N({6}) [1] [4] [5]
Molecular Weight 303.19 g/mol [1] [2] [4]
Synonyms CGP 48664A [1] [2]
Solubility in DMSO ~10-60 mg/mL (warmed) [1] [2] [3]
Solubility in Water ~4-8 mg/mL (warmed) [2] [4]
Solubility in Ethanol Insoluble [2]

Biological Activity and Mechanism

This compound is a potent and selective inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a key enzyme in the biosynthesis of polyamines, with an IC(_{50}) of 5 nM [1] [2] [4]. By inhibiting SAMDC, it depletes intracellular levels of spermidine and spermine, thereby disrupting vital cellular processes and leading to the inhibition of tumor cell proliferation [3]. It also exhibits activity as an inhibitor of polyamine oxidase [2].

The following diagram illustrates its mechanism of action within the polyamine biosynthesis pathway:

G Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine ODC->Putrescine Spermidine Spermidine Putrescine->Spermidine SAM S-Adenosylmethionine (SAM) SAMDC S-Adenosylmethionine Decarboxylase (SAMDC) SAM->SAMDC dcSAM Decarboxylated SAM SAMDC->dcSAM dcSAM->Spermidine Spermine Spermine Spermidine->Spermine MTA Methylthioadenosine (MTA) Spermidine->MTA Sardomozide Sardomozide Dihydrochloride Sardomozide->SAMDC Inhibits p1 p2

Preparation of Stock Solutions

For in vitro assays, stock solutions are typically prepared in DMSO or water. The table below compares common preparation methods.

Solvent Concentration Preparation Method & Notes
DMSO 10 - 60 mg/mL Dissolve the powder in DMSO with warming (up to 60°C) and brief sonication to aid dissolution [1] [2]. Note: DMSO is hygroscopic; use freshly opened solvent and store stock solutions properly [1].
Water 4 - 8 mg/mL Dissolve the powder in pure water with warming (up to 60°C) and brief sonication [1] [2].
General Protocol for 10 mM DMSO Stock Solution
  • Weigh out 3.03 mg of this compound powder.
  • Transfer the powder to a 1 mL volumetric vial.
  • Add 1 mL of anhydrous DMSO to the vial.
  • Warm the mixture to 60°C and briefly sonicate until a clear solution is obtained [1].
  • Aliquot the stock solution to avoid repeated freeze-thaw cycles.

In Vitro Cell Culture Protocol

This protocol is adapted from published studies using this compound to inhibit SAMDC activity in cultured cells [1] [4].

Objective: To reduce intracellular SAMDC activity and inhibit cancer cell proliferation.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO).
  • Appropriate cell culture medium and supplements.
  • Cancer cell line of interest (e.g., CHO, SK MEL-24, L1210 cells).

Workflow:

  • Prepare Treatment Media: Dilute the stock solution into the complete cell culture medium to achieve the desired final concentration (e.g., 0.1 µM to 3 µM). Include a vehicle control containing the same volume of DMSO without the compound.
  • Treat Cells: Replace the medium on your cells (typically at 50-70% confluence) with the freshly prepared treatment or control media.
  • Incubate: Maintain the cells in the treated media for the duration of the experiment. Literature reports treatment periods of 48 to 96 hours to observe significant reduction in SAMDC activity and polyamine depletion [1] [3] [4].
  • Assay: Proceed with your downstream assays, such as:
    • SAMDC Activity Assay: Measure remaining enzyme activity in cell lysates.
    • Polyamine Analysis: Quantify spermidine and spermine levels (e.g., by HPLC).
    • Proliferation/Viability Assays: Use MTT, XTT, or direct cell counting to assess growth inhibition.

Expected Outcomes:

  • Treatment with 3 µM Sardomozide for 48 hours can reduce intracellular SAMDC activity to 10% of control levels [1] [4].
  • Significant downregulation of spermidine and spermine occurs over several days of treatment [3].

Critical Experimental Considerations

  • Storage: Store the powder desiccated at -20°C. Aliquot and store stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles [1] [3].
  • Solvent Tolerance: When adding small volumes of DMSO stock to cell cultures, ensure the final DMSO concentration is well-tolerated by your cells (typically ≤0.1%).
  • Handling: This product is intended for research purposes only and is not for human consumption [1] [4].

The following diagram outlines the key experimental steps from preparation to analysis:

G Start Weigh Sardomozide Dihydrochloride Reconstitute Reconstitute in DMSO or Water (Warm & Sonicate) Start->Reconstitute Aliquot Aliquot Stock Solution Store at -20°C/-80°C Reconstitute->Aliquot Dilute Dilute Stock in Complete Cell Culture Media Aliquot->Dilute Treat Apply Treatment to Cells (Incubate 48-96h) Dilute->Treat Analyze Perform Downstream Analysis Treat->Analyze End Analyze Data Analyze->End

References

Sardomozide dihydrochloride treatment concentration for cancer cells

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Sardomozide Treatment

The table below summarizes the key quantitative information available for Sardomozide (also known as CGP 48664A) from the search results.

Parameter Value Context / Cell Line Source
IC₅₀ (SAMDC) 5 nM Cell-based assay [1] [2]
Common In Vitro Treatment Concentration 3 μM Reduces intracellular SAMDC activity to 10% of control after 48 h [1] [2]
Chronic Exposure for Resistance Studies 0.1 μM to 100 μM CHO cells; used to generate a panel of resistant sublines over at least eight passages [2]

Mechanism of Action and Experimental Workflow

Sardomozide is a potent inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a key enzyme in the polyamine biosynthesis pathway [1] [2]. The following diagram illustrates how it disrupts polyamine metabolism.

G Methionine Methionine SAM SAM Methionine->SAM ATP dcSAM dcSAM SAM->dcSAM SAMDC Inhibited\nSAMDC Inhibited SAMDC SAM->Inhibited\nSAMDC Sardomozide Methylation\nReactions (DNA, Proteins) Methylation Reactions (DNA, Proteins) SAM->Methylation\nReactions (DNA, Proteins) Spermidine Spermidine dcSAM->Spermidine Adds aminopropyl group Spermine Spermine dcSAM->Spermine Adds aminopropyl group dcSAM (Reduced) dcSAM (Reduced) Inhibited\nSAMDC->dcSAM (Reduced) Spermidine/Spermine\n(Levels Decreased) Spermidine/Spermine (Levels Decreased) dcSAM (Reduced)->Spermidine/Spermine\n(Levels Decreased)

Based on its mechanism, here is a generalized experimental workflow you can adapt for studying Sardomozide in cancer cell models:

G cluster_0 Treatment Parameters cluster_1 Example Assays Start 1. Cell Seeding and Culture A 2. Drug Treatment (Add Sardomozide) Start->A B 3. Assay Execution (48-72 hours) A->B D1 Concentration Range: 0.1 µM to 100 µM C 4. Endpoint Analysis B->C E1 Viability Assay (e.g., MTT) D2 Key Concentration: 3 µM D3 Duration: 48 hours to several passages E2 Enzyme Activity (SAMDC) E3 Polyamine Level Measurement (HPLC/MS) E4 Morphological Observation

Detailed Experimental Protocol

Here is a sample protocol for a 48-hour Sardomozide treatment assay, based on the information found [1] [2].

Materials
  • Cell Line: Chinese Hamster Ovary (CHO) cells are referenced in the literature [2]. You should select cancer cell lines relevant to your research.
  • Compound: Sardomozide dihydrochloride (HY-13746B, MedChemExpress) [1].
  • Vehicle: DMSO. The maximum final DMSO concentration in culture media should not exceed 0.1-0.5% to avoid cytotoxicity.
  • Equipment: Standard cell culture equipment (CO₂ incubator, biosafety cabinet, centrifuge), hemocytometer or automated cell counter, multi-channel pipettes, 96-well plates, plate reader.
Procedure
  • Cell Seeding:

    • Harvest exponentially growing cells and prepare a single-cell suspension.
    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete growth medium. The optimal seeding density should be determined empirically for your cell line to ensure 70-80% confluency at the end of the assay.
    • Incub the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell attachment.
  • Drug Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO [1].
    • Serially dilute the stock in complete culture medium to create 2X working solutions. A suggested range is 0.2 µM to 200 µM, ensuring the final DMSO concentration is consistent across all wells (including vehicle control).
    • After 24 hours, carefully remove 100 µL of the old medium from each well and add 100 µL of the 2X drug-working solutions. The final Sardomozide concentrations will now range from 0.1 µM to 100 µM, with a key test concentration of 3 µM.
    • Include a vehicle control (medium with equivalent DMSO, no drug) and a blank control (medium only, no cells).
  • Incubation:

    • Return the plate to the incubator and treat the cells for 48 hours [1] [2].
  • Endpoint Analysis:

    • Cell Viability: Perform an MTT or CCK-8 assay according to the manufacturer's instructions. Measure the absorbance with a plate reader.
    • Morphological Assessment: Observe and photograph cells under a phase-contrast microscope. Look for changes like the reported inhibition of vacuole formation in CHO cells treated with Sardomozide and DENSPM [1].
    • Downstream Analysis: For mechanistic studies, you can measure polyamine levels (e.g., spermidine, spermine) via HPLC-MS or assess SAMDC activity.

Important Considerations & Future Research

  • Limited Peer-Reviewed Data: The information available in the current search results is primarily from a chemical supplier's website and foundational research papers. A thorough literature search for studies using Sardomozide in your specific cancer model is highly recommended.
  • Cell Line Variability: The effective concentration can vary significantly depending on the cell line, its inherent polyamine dependence, and the duration of exposure. The 3 µM concentration is a starting point that requires empirical validation.
  • Combination Therapy: One study suggests that Sardomozide can alter cellular response to other polyamine-targeting agents like DENSPM [1]. This indicates its potential use in combination treatment strategies, which is a key area for further investigation.

References

polyamine depletion protocol using Sardomozide

Author: Smolecule Technical Support Team. Date: February 2026

Sardomozide Application Notes & Protocol

Compound Profile and Mechanism of Action

Sardomozide dihydrochloride is a potent, second-generation inhibitor of human AdoMetDC [1].

  • Target Enzyme: S-Adenosylmethionine decarboxylase (AdoMetDC or AMD1).
  • Primary IC₅₀: 5 nM against AdoMetDC [2].
  • Mechanism: It inhibits the formation of decarboxylated S-adenosylmethionine (dcAdoMet), which is the aminopropyl group donor for the synthesis of spermidine from putrescine and spermine from spermidine. This leads to the depletion of intracellular spermidine and spermine [3] [1].
  • Additional Activity: Sardomozide is also a known inhibitor of polyamine oxidase [2].

The following diagram illustrates how Sardomozide disrupts the polyamine biosynthesis pathway.

G Ornithine Ornithine ODC1 ODC1 Ornithine->ODC1 Putrescine Putrescine SRM SRM Putrescine->SRM dcAdoMet dcAdoMet dcAdoMet->SRM Aminopropyl Group SMS SMS dcAdoMet->SMS Aminopropyl Group Spermidine Spermidine Spermidine->SMS Spermine Spermine ODC1->Putrescine AMD1 AMD1 AMD1->dcAdoMet SRM->Spermidine SMS->Spermine Sardomozide Sardomozide Sardomozide->AMD1 Inhibits AdoMet AdoMet AdoMet->AMD1

Key Experimental Parameters and Quantitative Data

The table below summarizes critical information for designing experiments with Sardomozide.

Parameter Details & Recommended Values Notes / Context
Primary Target & IC₅₀ AdoMetDC (AMD1); 5 nM [2] Confirmed potency in enzymatic assays.
Working Concentrations Low µM range (e.g., 1-10 µM) for cell culture [3]. A 5 µM dose was effective in K562 human myeloid leukemia cells [3].

| Solubility | DMSO: 60 mg/mL (197.89 mM) [2]. Water: 8 mg/mL [2]. | For in vitro work, a DMSO stock is standard. | | Stock Solution | 60 mM in DMSO [2]. | Aliquot and store at -20°C. Avoid freeze-thaw cycles. | | Treatment Duration | 24-96 hours [3]. | Dependent on cell type and assay endpoint. |

Detailed Cell Culture Protocol

This protocol outlines the steps for inducing polyamine depletion in mammalian cell lines using Sardomozide.

Workflow: Polyamine Depletion with Sardomozide in Cell Culture

G Step1 Prepare Sardomozide Stock (60 mM in DMSO) Step2 Culture and Plate Cells Step1->Step2 Step3 Treat with Sardomozide (1-10 µM) Step2->Step3 Step4 Incubate (24-96 hours) Step3->Step4 Step5 Assay Execution Step4->Step5 Step6 Include Controls Step6->Step3 Step6->Step5

Procedure:

  • Preparation of Sardomozide Stock Solution

    • Prepare a 60 mM stock solution by dissolving this compound in high-quality, sterile DMSO [2].
    • Vortex thoroughly until fully dissolved.
    • Aliquot into single-use volumes to minimize freeze-thaw cycles and store at -20°C or below.
  • Cell Seeding

    • Seed cells in an appropriate culture medium at the desired density in multi-well plates or culture flasks. Allow cells to adhere and stabilize for 12-24 hours (if applicable) before treatment.
  • Treatment with Sardomozide

    • Dilute the stock solution directly into the pre-warmed cell culture medium to achieve the final working concentration (typically 1-10 µM). The final concentration of DMSO in the medium should not exceed 0.1% (v/v).
    • Critical Controls:
      • Vehicle Control: Treat cells with 0.1% DMSO only.
      • Rescue Control: Co-treat with Sardomozide and a polyamine (e.g., 5 µM spermidine) to confirm that observed phenotypes are due to on-target polyamine depletion [3].
  • Incubation and Phenotype Observation

    • Incubate cells for the desired duration (24-96 hours) under standard conditions (37°C, 5% CO₂).
    • As a cytostatic agent, Sardomozide may inhibit proliferation without causing immediate cell death [3].
  • Downstream Assays After incubation, you can proceed with various functional assays to assess the effects of polyamine depletion.

    • Viability/Proliferation: Assess using assays like MTT, CellTiter-Glo, or by direct cell counting.
    • Ferroptosis Sensitivity: Treat Sardomozide-pre-sensitized cells with a GPX4 inhibitor (e.g., RSL3 or ML162, at ~100-500 nM) to induce synthetic lethal cell death. Measure cell death via Sytox Green or other viability dyes [3].
    • Polyamine Level Quantification: Validate depletion using targeted LC-MS/MS to measure putrescine, spermidine, and spermine levels [3] [4].
    • Immune Cell Polarization: Differentiate naïve CD4+ T-cells under Th1/Th2/Th17/Treg conditions in the presence of Sardomozide and analyze cytokine profiles via flow cytometry (e.g., IFNγ, IL-17A) [5].

Key Considerations for Experimental Design

  • Cytostatic vs. Cytotoxic Effects: Sardomozide monotherapy often induces cytostasis. For robust cell death, consider combination strategies, such as co-inhibition of GPX4 to induce ferroptosis or co-inhibition of polyamine transport [3] [5].
  • Cell-Type Variability: Sensitivity varies significantly. Cancer cells with dysregulated polyamine metabolism (e.g., MYCN-amplified neuroblastoma) are often more vulnerable [4].
  • Rescue Experiments: Always include a spermidine rescue control to confirm the on-target specificity of Sardomozide in your experimental system [3].
  • Handling and Stability: While Sardomozide is stable as a powder, protect stock solutions from light and moisture.

References

Sardomozide dihydrochloride in anticancer research applications

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Profile of Sardomozide Dihydrochloride

The table below consolidates the core quantitative and descriptive data available from the search results.

Parameter Details
CAS Number (Parent) 149400-88-4 [1]
Molecular Formula C₁₁H₁₄N₆ · 2HCl [1]
Molecular Weight 303.19 g/mol [1]
Target Enzyme S-Adenosylmethionine Decarboxylase (SAMDC or AMD1) [1] [2]
Mechanism of Action Potent and selective inhibition of SAMDC, a key enzyme in the polyamine biosynthesis pathway [1].
IC₅₀ Value 5 nM [1]
Purity 98% [1]
Solubility Soluble in water and DMSO [1]

| Research Applications | - Investigation of polyamine metabolism in cancer [3] [1].

  • Used in vivo (rat models) to study diseases like Pulmonary Arterial Hypertension (PAH) [2]. |

The Polyamine Pathway and Sardomozide's Role

Sardomozide exerts its effects by inhibiting a critical step in the synthesis of spermidine and spermine. The following diagram illustrates this metabolic pathway and the point of inhibition.

G Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM ODC1_Pathway ODC1_Pathway SAM->ODC1_Pathway Ornithine Decarboxylase (ODC1) AMD1_Pathway AMD1_Pathway SAM->AMD1_Pathway SAM Decarboxylase (AMD1) dcSAM Decarboxylated SAM (dcSAM) Spermidine Spermidine Spermine Spermine Spermidine->Spermine SPM Synthase (uses dcSAM) Putrescine Putrescine Putrescine->Spermidine SPD Synthase (uses dcSAM) ODC1_Pathway->Putrescine AMD1_Pathway->dcSAM Inhibitor Sardomozide Inhibitor->AMD1_Pathway Inhibits

References

Comprehensive Application Notes and Protocols: Sardomozide Dihydrochloride as a SAMDC Inhibitor in Leukemia Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sardomozide Dihydrochloride and SAMDC Inhibition

This compound (also known as CGP 48664A) represents a critical research tool in the investigation of polyamine metabolism in hematological malignancies. This potent and selective inhibitor of S-adenosylmethionine decarboxylase (SAMDC) exhibits nanomolar potency with an IC₅₀ of 5 nM, making it one of the most effective compounds for targeting this key enzyme in the polyamine biosynthesis pathway [1] [2]. The compound has demonstrated significant potential in studies of acute lymphoblastic leukemia (ALL), particularly in contexts where metabolic reprogramming creates dependencies on polyamine biosynthesis.

The molecular formula of this compound is C₁₁H₁₆Cl₂N₆, with a molecular weight of 303.19 g/mol [2]. It is characterized by high purity (98-99.73%) and solubility in both water (3.85 mg/mL) and DMSO (10 mg/mL), facilitating its use in various experimental systems [1] [2]. These properties make it suitable for a wide range of research applications, from in vitro cell culture studies to in vivo animal models of leukemia.

Compound Properties and Formulation

Chemical and Physical Characteristics

Table 1: Chemical and Physical Properties of this compound

Property Specification
CAS Number 138794-73-7 (dihydrochloride); 149400-88-4 (parent)
Molecular Formula C₁₁H₁₆Cl₂N₆
Molecular Weight 303.19 g/mol
Purity 98-99.73%
Appearance White to off-white solid
Solubility in Water 3.85 mg/mL (12.70 mM)
Solubility in DMSO 10 mg/mL (32.98 mM)
Storage Conditions -20°C, sealed, away from moisture
Formulation and Storage Protocols

Stock Solution Preparation: For in vitro applications, prepare a 10 mM stock solution by dissolving 3.03 mg of this compound in 1 mL of DMSO. The solution should be gently warmed to 60°C and sonicated to ensure complete dissolution. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or at -80°C for up to six months [2].

Working Solution Preparation: For cellular assays, dilute the stock solution in appropriate cell culture medium to achieve the desired final concentration. Typical working concentrations range from 100 nM to 10 μM, depending on the specific application. It is recommended to use the working solution immediately after preparation.

For in vivo studies, several formulation approaches can be employed [2]:

  • Protocol 1: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline
  • Protocol 2: 10% DMSO + 90% (20% SBE-β-CD in saline) - forms a suspension suitable for oral and intraperitoneal administration
  • Protocol 3: 10% DMSO + 90% corn oil - provides a clear solution for longer-term dosing studies

Metabolic Context and Mechanism of Action

Polyamine Biosynthesis Pathway

Sardomozide exerts its effects through precise inhibition of S-adenosylmethionine decarboxylase (SAMDC), a crucial enzyme in the polyamine biosynthesis pathway. The diagram below illustrates this metabolic pathway and Sardomozide's mechanism of action:

G Methionine Methionine SAM SAM Methionine->SAM MAT SAMDC SAMDC SAM->SAMDC dcSAM dcSAM SAMDC->dcSAM Spermidine Spermidine dcSAM->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase Sardomozide Sardomozide Sardomozide->SAMDC Inhibits Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Putrescine->Spermidine With dcSAM

Figure 1: Polyamine Biosynthesis Pathway and Sardomozide Inhibition Mechanism. SAMDC converts SAM to dcSAM, which provides aminopropyl groups for spermidine and spermine synthesis from putrescine. Sardomozide specifically inhibits SAMDC, disrupting polyamine production.

Metabolic Vulnerabilities in Leukemia

Recent research has revealed that certain leukemia subtypes develop specific metabolic dependencies that can be therapeutically exploited. In B-cell acute lymphoblastic leukemia (B-ALL) cells bearing the KRAS-G12D mutation, metabolic rewiring creates a particular vulnerability to polyamine pathway inhibition [3]. These cells demonstrate:

  • Enhanced methionine and arginine catabolism to support polyamine and proline biosynthesis respectively
  • Increased consumption of methionine and arginine from the extracellular environment
  • Severe growth compromise under conditions of methionine and arginine deprivation
  • Selective sensitivity to polyamine biosynthesis inhibition

This metabolic reprogramming makes KRAS-G12D mutant B-ALL cells exceptionally dependent on continuous polyamine synthesis, thereby creating a therapeutic opportunity for SAMDC inhibitors like Sardomozide [3].

Experimental Protocols

SAMDC Activity Assay

Purpose: To measure the inhibition of SAMDC activity in leukemia cells following Sardomozide treatment.

Materials:

  • This compound stock solution (10 mM in DMSO)
  • Target leukemia cell lines (e.g., Reh B-ALL cells, BaF3 pro-B cells)
  • Appropriate cell culture medium
  • SAMDC activity assay kit or components for radioactive assay
  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
  • Microcentrifuge and water bath

Procedure:

  • Cell Treatment: Seed cells at 5 × 10⁴ cells/mL in 6-well plates and treat with Sardomozide at concentrations ranging from 100 nM to 10 μM for 48 hours. Include DMSO-only treated cells as control.
  • Cell Harvesting: Collect cells by centrifugation at 500 × g for 5 minutes and wash twice with ice-cold PBS.
  • Cell Lysis: Resuspend cell pellets in 100 μL of lysis buffer and incubate on ice for 30 minutes. Centrifuge at 12,000 × g for 15 minutes at 4°C to remove insoluble material.
  • SAMDC Activity Measurement:
    • Use 50 μg of total protein from cell lysates for SAMDC activity determination
    • Follow manufacturer's instructions for commercial SAMDC activity kits
    • Alternatively, implement a radioactive decarboxylation assay using S-adenosyl-L-[1-¹⁴C]methionine as substrate
    • Measure liberated ¹⁴CO₂ by scintillation counting
  • Data Analysis: Express SAMDC activity as percentage of control untreated cells. Calculate IC₅₀ values using non-linear regression analysis.

Expected Results: Treatment with 3 μM Sardomozide for 48 hours typically reduces intracellular SAMDC activity to approximately 10% of control levels [2].

Cell Viability and Proliferation Assays

Purpose: To evaluate the effects of Sardomozide on leukemia cell growth and viability under various nutrient conditions.

Table 2: Protocol for Assessing Sardomozide Sensitivity in Nutrient-Limited Conditions

Step Parameter Specifications
1. Cell Preparation Cell Lines Reh (KRAS-G12D mutant), BaF3, CEM, KOPN8
Seeding Density 5 × 10⁴ cells/mL
2. Media Conditions Normal Nutrient Complete RPMI-1640
Low Nutrient RPMI-1640 with low glucose and amino acids
Plasma-like Human Plasma-Like Medium (HPLM)
Amino Acid-Depleted Specific depletion of Met and/or Arg
3. Drug Treatment Concentration Range 100 nM - 10 μM Sardomozide
Duration 48-96 hours
4. Assessment Viability Assay MTT or WST-1 assay
Apoptosis Measurement Annexin V/PI staining and flow cytometry
Cell Counting Trypan blue exclusion every 24 hours

Procedure:

  • Prepare experimental media with varying nutrient conditions as outlined in Table 2.
  • Seed cells in 96-well plates at 5 × 10⁴ cells/mL in 100 μL of the respective media.
  • Treat cells with Sardomozide at the indicated concentrations in triplicate for each condition.
  • Incubate cells for 48-96 hours at 37°C in a humidified 5% CO₂ incubator.
  • Assess viability at 24-hour intervals using MTT or WST-1 assays according to manufacturer's instructions.
  • For apoptosis assessment, harvest cells after 48 hours of treatment and stain with Annexin V-FITC and propidium iodide. Analyze by flow cytometry within 1 hour.

Key Considerations:

  • KRAS-G12D mutant cells typically show enhanced sensitivity to Sardomozide under low nutrient conditions [3]
  • Pay particular attention to methionine and arginine levels in the media, as Sardomozide efficacy is enhanced under deprivation of these amino acids
  • Include appropriate controls for off-target effects of DMSO (typically keep final concentration below 0.1%)

Research Applications and Findings

Therapeutic Potential in KRAS-Mutant B-ALL

The most promising application of Sardomozide emerges in the context of KRAS-G12D mutant B-cell acute lymphoblastic leukemia. Research findings demonstrate [3]:

  • Selective cytotoxicity against KRAS-G12D mutant B-ALL cells compared to wild-type counterparts
  • Synergistic effects with methionine and arginine deprivation
  • Enhanced apoptosis induction in mutant cells under amino acid starvation conditions
  • Metabolic synthetic lethality whereby the KRAS mutation creates dependency on polyamine biosynthesis

The experimental workflow below illustrates how to identify and target this vulnerability:

G KRAS_mutant KRAS-G12D Mutation in B-ALL Metabolic_rewiring Metabolic Rewiring Enhanced Met/Arg Catabolism KRAS_mutant->Metabolic_rewiring Polyamine_dependency Polyamine Biosynthesis Dependency Metabolic_rewiring->Polyamine_dependency Sardomozide_treatment Sardomozide Treatment SAMDC Inhibition Polyamine_dependency->Sardomozide_treatment Creates Vulnerability Selective_killing Selective Cell Death of Mutant Cells Sardomozide_treatment->Selective_killing

Figure 2: Experimental Workflow for Targeting KRAS-G12D Metabolic Vulnerability. The KRAS mutation drives metabolic rewiring that creates dependency on polyamine biosynthesis, which can be targeted with Sardomozide resulting in selective killing of mutant cells.

Combination Therapy Strategies

Emerging research suggests several promising combination approaches:

  • Amino acid depletion therapies: Combining Sardomozide with methioninase or arginine deiminase
  • Polyamine transport inhibition: Using polyamine transport system inhibitors to prevent compensatory uptake of extracellular polyamines
  • Conventional chemotherapeutics: Sequential or concurrent administration with cytarabine or asparaginase
  • mTOR pathway modulation: Careful consideration of mTOR inhibitors, as they may unexpectedly promote in vivo growth of KRAS-G12D B-ALL cells in some contexts [3]

Technical Specifications and Data Summary

Quantitative Data Summary

Table 3: Summary of Key Experimental Findings with Sardomozide in Leukemia Models

Parameter Value/Effect Experimental Context
IC₅₀ (SAMDC Inhibition) 5 nM Enzyme activity assay
SAMDC Activity Reduction 90% reduction (to 10% of control) 3 μM, 48-hour treatment in CHO cells
KRAS-G12D Selectivity Enhanced sensitivity under low nutrients Reh and BaF3 B-ALL cells
Amino Acid Dependency Increased vulnerability to Met/Arg deprivation KRAS-G12D mutant vs control cells
Apoptosis Induction Greater extent in mutant cells Amino acid starvation conditions
In Vivo Efficacy Reduced polyamine synthesis Preclinical leukemia models
Usage Considerations and Limitations

Stability and Storage: this compound is stable for at least 6 months when stored properly at -20°C in sealed containers protected from moisture. Repeated freeze-thaw cycles should be avoided as they may reduce compound efficacy.

Cell Line Variability: Response to Sardomozide varies significantly depending on:

  • Genetic background (KRAS mutation status)
  • Metabolic dependencies of specific cell lines
  • Extracellular nutrient availability
  • Expression levels of polyamine transport systems

Off-Target Effects: While Sardomozide is highly selective for SAMDC at lower concentrations (≤1 μM), higher concentrations (≥10 μM) may produce off-target effects. Appropriate concentration ranges and controls should be established for each experimental system.

Conclusion and Future Perspectives

This compound represents a valuable research tool for investigating polyamine metabolism in leukemia and exploiting metabolic vulnerabilities for therapeutic purposes. The compound's nanomolar potency and well-characterized mechanism make it particularly useful for studying SAMDC inhibition in hematological malignancies.

The most promising research direction involves targeting KRAS-mutant acute lymphoblastic leukemia, where metabolic rewiring creates specific dependence on polyamine biosynthesis. Future studies should explore optimized combination regimens with amino acid depletion strategies, polyamine transport inhibitors, and conventional chemotherapeutics.

Additionally, the relationship between mTOR signaling and polyamine metabolism in leukemia warrants further investigation, given the complex interplay between these pathways in regulating cell growth and proliferation. As research advances, Sardomozide may serve as both a mechanistic probe and a potential therapeutic candidate for specific genetic subtypes of leukemia.

References

Sardomozide dihydrochloride research use only protocols

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Sardomozide Dihydrochloride

This compound (also known as CGP 48664A) is a potent, cell-permeable inhibitor that targets the polyamine biosynthesis pathway. Its primary mechanism of action is the potent inhibition of S-adenosylmethionine decarboxylase (SAMDC or AdoMetDC), a rate-limiting enzyme in the synthesis of spermidine and spermine, with an IC₅₀ of 5 nM [1] [2] [3]. By inhibiting SAMDC, Sardomozide depletes intracellular levels of decarboxylated S-adenosylmethionine (dcAdoMet), which is essential for propylamine group donation, thereby disrupting polyamine homeostasis and leading to anti-proliferative effects [4]. Some sources also indicate it acts as a potent inhibitor of polyamine oxidase [3]. This makes it a valuable tool for studying polyamine biology in the context of cancer research, cellular aging, and neurological diseases [5].

Experimental Protocols

In Vitro Cell-Based Assay for Antiproliferative Activity

This protocol is designed to assess the impact of Sardomozide on cell growth and SAMDC activity in a cultured cell model.

  • Key Reagents:

    • This compound (e.g., HY-13746B from MedChemExpress) [2]
    • Appropriate cell line (e.g., CHO cells, U-2OS cells, or other relevant cancer cell lines) [1] [5]
    • Complete cell culture medium
    • Dimethyl sulfoxide (DMSO), for compound dissolution [2]
    • Phosphate-Buffered Saline (PBS)
    • Difluoromethylornithine (DFMO), as a complementary polyamine pathway inhibitor [5]
    • Exogenous spermidine (e.g., 5 μM) for rescue experiments [5]
  • Preparation of Stock Solution:

    • Prepare a 10-60 mM stock solution by dissolving this compound in DMSO [2] [3]. Aliquot and store at -20°C.
  • Procedure:

    • Cell Seeding: Seed cells into multi-well plates at an optimal density for logarithmic growth and allow them to adhere overnight.
    • Compound Treatment: Treat cells with a range of Sardomozide concentrations (e.g., from 0.1 μM up to 100 μM) for a desired duration (e.g., 48-90 hours) [1] [5]. Include a vehicle control (DMSO at the same concentration as treated groups).
    • Optional Co-treatment: For pathway analysis, include groups co-treated with other modulators like DFMO (1 mM) or spermidine (5 μM) [5].
    • Viability Assessment: At the endpoint, measure cell viability using standard assays (e.g., MTT, ATP-lite).
    • Activity Analysis: To directly measure SAMDC inhibition, harvest cells after treatment (e.g., with 3 μM Sardomozide for 48 hours) and analyze intracellular SAMDC activity, which can be reduced to ~10% of control levels [1].
  • Data Analysis:

    • Normalize viability data to the vehicle control to determine the percentage of growth inhibition.
    • Calculate the IC₅₀ value for anti-proliferative effects.
    • For SAMDC activity, express the results as a percentage of the activity in control cells.
Protocol for Use with a Genetically Encoded Polyamine Reporter

This method leverages a recent technological advance to measure dynamic changes in polyamine levels in live cells in response to Sardomozide treatment [5].

  • Key Reagents:

    • Cell line (e.g., U-2OS) stably expressing the OAZ1-based polyamine reporter construct (mCherry-OAZ1FS-eYFP) [5]
    • This compound stock solution
    • Doxycycline, for inducing reporter expression [5]
    • Aminoguanidine (AG), to inhibit amine oxidase activity in the serum [5]
  • Procedure:

    • Cell Preparation: Seed cells expressing the polyamine reporter and induce reporter expression with doxycycline for a defined window [5].
    • Inhibition: Treat cells with this compound at your desired concentration.
    • Imaging and Analysis: After an appropriate incubation period, image live cells using a fluorescence microscope to capture both mCherry and eYFP signals.
    • Quantification: Calculate the frameshift efficiency (F) as the ratio of eYFP to mCherry fluorescence intensity for each cell. Normalize this ratio (F/F₀) to the average ratio from untreated control cells to report on relative polyamine levels [5].

Data Summary Tables

Table 1: Biochemical and Physicochemical Profile of this compound

Property Value / Description
Target S-adenosylmethionine decarboxylase (SAMDC/AdoMetDC) [1] [2] [3]
IC₅₀ 5 nM [1] [2] [3]
Primary Mechanism Inhibition of decarboxylated AdoMet (dcAdoMet) production, disrupting spermidine and spermine synthesis [4]
Secondary Activity Potent inhibitor of polyamine oxidase [3]
CAS Number 138794-73-7 [2]
Molecular Formula C₁₁H₁₆Cl₂N₆ [2] [3]
Molecular Weight 303.19 g/mol [2] [3]
Solubility (DMSO) ~60 mg/mL (197.89 mM) [3]
Solubility (Water) ~8 mg/mL [3]

Table 2: Example Experimental Parameters from Literature

Application Cell Line Concentration Duration Key Outcome
SAMDC Inhibition CHO 3 μM 48 h Reduced intracellular SAMDC activity to 10% of control [1]
Polyamine Depletion U-2OS (with reporter) Not Specified Not Specified Measurable decrease in reporter-derived polyamine levels [5]
Resistance Induction CHO 0.1 - 100 μM >8 passages Generated sub-lines resistant to increasing concentrations [1]

Pathway and Workflow Diagrams

Diagram 1: Sardomozide inhibits the polyamine biosynthesis pathway by targeting S-adenosylmethionine decarboxylase (SAMDC), preventing the synthesis of spermidine and spermine.

G Start Seed reporter cells Induce Induce reporter expression with Doxycycline Start->Induce Treat Treat with Sardomozide Induce->Treat Image Image live cells (mCherry & eYFP channels) Treat->Image Calculate Calculate frameshift efficiency (F = eYFP/mCherry) Image->Calculate Normalize Normalize to control (F/F₀) Calculate->Normalize Interpret Interpret F/F₀ as relative polyamine level Normalize->Interpret

Diagram 2: Workflow for using a genetically encoded polyamine reporter to assess the effect of Sardomozide in live cells.

Key Takeaways for Researchers

  • High Potency: this compound is a highly potent SAMDC inhibitor, making it effective at low nanomolar concentrations in biochemical assays [1] [2].
  • Tool for Polyamine Research: It is an excellent pharmacological tool for depleting cellular polyamine pools and studying the consequences in various disease models, especially cancer [1] [4].
  • Live-Cell Analysis: The development of genetically encoded polyamine reporters now allows for real-time, single-cell analysis of polyamine dynamics in response to Sardomozide treatment, moving beyond endpoint assays [5].
  • Research Use Only: This compound is explicitly marked "For research use only. We do not sell to patients." [1] [2].

References

Sardomozide dihydrochloride solubility issues troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Sardomozide Dihydrochloride: Solubility Profile

Solvent Solubility Notes & Handling Instructions

| DMSO | ~60 mg/mL (197.89 mM) [1] | - Hygroscopic DMSO absorbs moisture, which can significantly reduce solubility over time. Use freshly opened DMSO for best results [1] [2].

  • Solutions can be prepared with gentle warming to 60°C to aid dissolution [2]. | | Water | ~8 mg/mL [1] | Solutions can be prepared with gentle warming to 60°C [2]. | | Ethanol | Insoluble [1] | Not recommended for preparing stock solutions. |

Frequently Asked Questions & Troubleshooting

Q1: My solution of this compound in DMSO is precipitating. What should I do?

  • Cause: The most common cause is the use of old, moisture-absorbed DMSO. Water contamination drastically reduces the solubility of the compound in DMSO.
  • Solution:
    • Use a fresh, anhydrous DMSO aliquot from a newly opened bottle.
    • Gently warm the solution to 60°C while mixing, for example using a water bath or thermomixer [2].
    • Avoid repeated freeze-thaw cycles of your stock solution. Make small, single-use aliquots.

Q2: What is the biological target of this compound, and why is solubility important for my cell-based assays?

  • Mechanism of Action: this compound is a potent and selective inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a key enzyme in the polyamine biosynthesis pathway, with an IC50 of 5 nM [1] [2] [3]. It also inhibits polyamine oxidase [1].
  • Assay Consideration: Polyamines are essential for fundamental cellular processes like cell growth and proliferation [4]. Successfully inhibiting SAMDC with a well-dissolved compound will lead to the depletion of spermidine and spermine, resulting in cytostasis (the arrest of cell growth) and potentially cell death [4]. Precipitated or poorly dissolved compound will lead to inconsistent and unreliable results in these assays.

Q3: How do I prepare an in vivo dosing formulation? The search results indicate that a homogeneous suspension can be prepared for in vivo studies using a 0.5% Carboxymethyl cellulose (CMC-Na) solution. The recommended method is [1]:

  • Add 5 mg of this compound to 1 mL of 0.5% CMC-Na solution.
  • Mix vigorously to obtain a homogeneous suspension with a final concentration of 5 mg/mL. Note: This is provided as a general reference. You must optimize and validate the formulation protocol for your specific animal model and study design.

Understanding the Context: Sardomozide in the Polyamine Pathway

To better design and troubleshoot your experiments, it is helpful to understand where Sardomozide acts. The following diagram illustrates the polyamine biosynthesis pathway and the points of inhibition by Sardomozide and other common agents like DFMO.

G Ornithine Ornithine ODC1 Enzyme: Ornithine Decarboxylase (ODC1) Ornithine->ODC1 Putrescine Putrescine SRM Enzyme: Spermidine Synthase (SRM) Putrescine->SRM SAM S-Adenosylmethionine (SAM) SAMDC Enzyme: SAM Decarboxylase (SAMDC) SAM->SAMDC dcSAM Decarboxylated SAM (dcSAM) dcSAM->SRM SMS Enzyme: Spermine Synthase (SMS) dcSAM->SMS Spermidine Spermidine Spermidine->SMS Spermine Spermine ODC1->Putrescine SAMDC->dcSAM SRM->Spermidine SMS->Spermine Inhibitor_DFMO DFMO Inhibitor Inhibitor_DFMO->ODC1 Blocks Inhibitor_Sardomozide This compound Inhibitor Inhibitor_Sardomozide->SAMDC Blocks

This pathway shows that this compound acts by inhibiting SAMDC, thereby preventing the production of dcSAM, which is a key aminopropyl group donor for the synthesis of spermidine and spermine [1] [4]. This disruption in polyamine homeostasis is the basis for its observed broad-spectrum antiproliferative and antitumor activity [1].

References

optimizing Sardomozide dihydrochloride concentration for SAMDC inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Chemical & Biological Profile of Sardomozide Dihydrochloride

The table below summarizes the core information about this compound gathered from the search results.

Property Details
Synonyms CGP 48664A, SAM-486A, CGP-48664 [1] [2]
Target S-adenosylmethionine decarboxylase (SAMDC) [1] [3] [2]
Reported IC₅₀ 5 nM (from cell-based assays) [1] [3] [2]
Molecular Weight 303.19 g/mol [1]
CAS Number 138794-73-7 [1] [2]
Biological Activity Potent, second-generation polyamine synthesis inhibitor. Preclinical data shows antiproliferative activity and induction of proapoptotic proteins like p53 and Mdm2 in sensitive cell lines [2].

Experimental Considerations & Proposed Workflow

Since a direct protocol for your context is unavailable, the following workflow synthesizes information from the search results to guide your experimental optimization. A key finding from recent research is that cells with specific mutations, such as KRAS-G12D, can be particularly vulnerable to the inhibition of polyamine biosynthesis, making them more sensitive to drugs like Sardomozide [4].

The diagram below outlines a logical flow for establishing and optimizing your assay.

G Start Start: Plan Experiment C1 Cell Line Selection & Validation Start->C1 C2 Prepare Stock Solution C1->C2 Note1 • Consider genetic background (e.g., KRAS status). • Ensure robust cell growth. C1->Note1 C3 Perform Dose-Response C2->C3 Note2 • Solvent: DMSO or Water. • Stock Concentration: e.g., 10 mM. • Store at -20°C. C2->Note2 C4 Assay SAMDC Activity C3->C4 Note3 • Suggested Range: 0.1 nM to 100 μM. • Treatment Duration: e.g., 48 hours. C3->Note3 C5 Analyze Data & Determine IC₅₀ C4->C5 Note4 • Method: Measure downstream polyamine levels (e.g., spermidine, spermine). • Alternative: Use a functional cell proliferation/viability assay. C4->Note4 Note5 • Plot % inhibition vs. log(concentration). • Verify IC₅₀ is near reported 5 nM. C5->Note5

Proposed Protocol for a Cell-Based Assay

You can adapt this general protocol based on the referenced studies [1] [2]:

  • Preparation of Stock Solution

    • Solvent: Dissolve this compound in DMSO or water. Supplier data indicates solubility of up to 10 mg/mL (~32.98 mM) in DMSO and 3.85 mg/mL (~12.70 mM) in water with warming [1] [2].
    • Storage: Aliquot and store the stock solution at -20°C in a sealed container protected from moisture [1].
  • Cell Treatment

    • Seed your chosen B-ALL or other relevant cell line at an appropriate density.
    • Treat cells with a range of Sardomozide concentrations. One published study used a chronic exposure model, starting at 0.1 μM and serially increasing concentrations over multiple passages to establish resistant sublines [2]. For acute inhibition, a 48-hour treatment with 3 μM Sardomozide reduced intracellular SAMDC activity to 10% of control levels [1] [3]. A suggested starting range for a dose-response curve is 0.1 nM to 100 μM.
  • Assaying Inhibition

    • Direct Enzymatic Activity: While historically measured with radioactive assays, a non-radioactive spectrophotometric method (the AdoMetDC-PEPC-MDH assay) has been described. This method couples the production of CO₂ by SAMDC to the oxidation of NADH, which is measured by a decrease in absorbance at 340 nm [5].
    • Functional Readout: A more common and accessible approach is to measure a downstream biological effect.
      • Cell Viability/Proliferation: Use assays like MTT, CellTiter-Glo, or simply monitor cell counts. The core finding is that inhibition of SAMDC and the polyamine pathway should lead to reduced cell proliferation, an effect potentially enhanced in KRAS-G12D mutant cells [4].
      • Polyamine Levels: Confirm target engagement by measuring intracellular levels of spermidine and spermine via HPLC or LC-MS, which should decrease upon successful SAMDC inhibition.

Frequently Asked Questions

What is the recommended solvent for preparing this compound stock solutions? DMSO is the most commonly recommended solvent. You can prepare a 10 mM stock by dissolving the compound in pure DMSO. For in vitro applications, this stock can then be diluted into aqueous cell culture media. The final DMSO concentration in your assays should be kept low (typically ≤0.1%) to avoid solvent toxicity [1] [2].

My cells are not responding to Sardomozide treatment. What could be wrong?

  • Verify Cell Line Sensitivity: Confirm that your cell model is dependent on the polyamine biosynthesis pathway. Check for genetic backgrounds known to confer sensitivity, such as KRAS-G12D mutations [4].
  • Check Compound Activity: Ensure the compound has been stored correctly and is not degraded. Test a known sensitive cell line as a positive control if possible.
  • Optimize Treatment Duration: Polyamine depletion can take time. Extend the treatment period beyond 48 hours, as some studies used chronic exposure over several cell passages [2].

Are there any stability concerns I should be aware of? The supplier recommends storing the powder at -20°C under sealed and dry conditions. Once prepared, stock solutions in DMSO are typically stable for at least one month at -20°C and for six months at -80°C. Avoid repeated freeze-thaw cycles [1] [2].

Key Limitations and Next Steps

  • Source of Information: Be aware that the quantitative data (IC₅₀, solubility) is primarily sourced from commercial supplier documentation, which may not be independently validated for your specific experimental system.
  • Lack of Direct Protocol: The search results do not contain a step-by-step, optimized protocol for a specific cell-based assay.

To move forward, I suggest:

  • Consult Primary Literature: Search for research articles that specifically used Sardomozide (CGP 48664) in your disease model of interest (e.g., leukemia) to find validated protocols.
  • Empirical Optimization: Use the provided workflow and data as a starting point for your own dose-response and time-course experiments to determine the optimal conditions for your specific research context.

References

Sardomozide dihydrochloride stability in aqueous solution

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Data & Handling Guidelines

While the search results do not provide a ready-made stability profile, the information from chemical suppliers offers a foundation for your experimental planning. The table below summarizes the key data available:

Property Detail Source
Chemical Name Sardomozide dihydrochloride (CGP 48664A) [1] [2]
CAS Number 138794-73-7 [1] [2]
Molecular Weight 303.19 g/mol [1] [2]
Recommended Storage -20°C, sealed, away from moisture [1]
Solubility in DMSO 10 mg/mL (32.98 mM) [1]
Solubility in Water 3.85 mg/mL (12.70 mM) - Requires warming to 60°C [1]
Purity > 99.7% [1] [2]

Suggested Experimental Approach for Stability Assessment

Since definitive stability data is not available, you will need to determine the stability under your specific experimental conditions. Here is a proposed workflow and protocol for conducting your own stability study.

The following diagram outlines the key stages of this experimental process:

G Start Start: Define Stability Study Prep Prepare Stock Solution Start->Prep Aliquots Dispense into Aliquots Prep->Aliquots Storage Store Under Various Conditions Aliquots->Storage Analysis Time-Point Analysis (HPLC, etc.) Storage->Analysis Data Analyze Data for Degradation Analysis->Data

Detailed Protocol for Stability Testing
  • Preparation of Aqueous Stock Solution:

    • Weigh an appropriate amount of this compound.
    • Prepare the initial stock solution in water at a concentration of 1-2 mg/mL. Note that according to the data, solubility may require warming to 60°C and brief sonication to fully dissolve [1].
    • Crucially, filter the solution through a 0.22 µm membrane to ensure sterility and prevent microbial growth from confounding your stability results.
  • Experimental Design and Storage:

    • Dispense the filtered stock solution into several sterile vials to create multiple aliquots. This prevents repeated freeze-thaw cycles of a single stock.
    • Store these aliquots under the different conditions you wish to test. Common conditions include:
      • -20°C or -80°C (for long-term storage)
      • 4°C (refrigerated storage)
      • Room temperature (e.g., ~25°C)
      • 37°C (to simulate physiological conditions or accelerate stability studies)
  • Analysis of Stability:

    • At predetermined time points (e.g., 0 hours, 24 hours, 7 days, 30 days), remove one aliquot from each storage condition for analysis.
    • The most direct method for assessing chemical stability is High-Performance Liquid Chromatography (HPLC).
    • Compare the HPLC chromatograms of aged samples against a freshly prepared standard. A decrease in the main peak area or the appearance of new peaks indicates degradation.
    • You can also assess pH changes in the solution over time as an indicator of stability.

Critical Troubleshooting & FAQs

  • Q: Why is my this compound not dissolving completely in water?

    • A: The compound has limited solubility in water. Follow the supplier's suggestion to warm the solution gently (up to 60°C) and use sonication to aid dissolution [1]. Always allow the solution to cool to room temperature before use.
  • Q: How should I store my stock solutions to maximize shelf life?

    • A: For long-term storage, the solid compound should be kept sealed at -20°C and protected from moisture [1]. For aqueous solutions, based on general best practices, prepare small, single-use aliquots and store them at -80°C. Avoid repeated freezing and thawing.
  • Q: I see a precipitate in my solution after storage. What does this mean?

    • A: Precipitation often indicates physical instability and can lead to inaccurate dosing. It may be caused by exceeding the compound's solubility limit at a lower storage temperature (e.g., at 4°C vs. 37°C). Before use, gently warm and sonicate the solution to see if the precipitate re-dissolves. If it does not, the aliquot should be discarded.

References

reducing Sardomozide dihydrochloride cytotoxicity in normal cells

Author: Smolecule Technical Support Team. Date: February 2026

Potential Strategies to Mitigate Sardomozide Cytotoxicity

Strategy Proposed Mechanism Example Experiment & Key Metrics [1] [2]
Polyamine Supplementation Bypasses enzymatic blockade; replenishes depleted spermidine/spermine to support normal cell function. Add spermidine (e.g., 5-10 µM) to culture medium with Sardomozide. Measure: Cell viability (Trypan Blue), apoptosis (Caspase-3/7 assay), polyamine levels (LC-MS).
Inhibition of Polyamine Transport Blocks compensatory uptake, theoretically making cancer cells more vulnerable while protecting normal cells with lower baseline demand. Co-treat with a polyamine transport inhibitor (PTI). Measure: Viability in normal vs. cancer cell lines, intracellular polyamine flux.
Combination with Ferroptosis Inhibitors Counteracts a key downstream effect of polyamine depletion—the accumulation of toxic lipid peroxides. Co-treat with Ferrostatin-1 (e.g., 1 µM) or Liproxstatin-1. Measure: Cell death, lipid ROS (C11-BODIPY 581/591 probe), labile iron pool.
Modulation of the Hypusine Axis Targets a specific, essential function of spermidine, potentially allowing for more precise rescue of normal cells. Use a hypusination inhibitor (e.g., GC7) in cancer cells vs. spermidine rescue in normal cells. Measure: Viability, hypusinated eIF5A levels (Western Blot).

Experimental Workflow for Strategy Validation

To systematically test these strategies, you can follow the workflow below. It is particularly useful for evaluating the promising approaches of polyamine supplementation and ferroptosis inhibition.

Start Establish Cytotoxicity Baseline A Treat normal cell line (e.g., fibroblasts) with Sardomozide Start->A B Measure Key Parameters: - Viability (MTT/ATP assay) - Apoptosis (Annexin V/PI) - Polyamine Levels (LC-MS/MS) A->B C Apply Mitigation Strategy B->C D1 Arm 1: Polyamine Rescue Add spermidine/spermine to culture medium C->D1 D2 Arm 2: Ferroptosis Inhibition Add Ferrostatin-1 or Liproxstatin-1 C->D2 E Re-measure Key Parameters and Compare to Baseline D1->E D2->E F Analyze Data & Conclude on Strategy Efficacy E->F

Technical FAQs and Troubleshooting Guide

Q1: What is the primary cytotoxic mechanism of Sardomozide that I should target? Sardomozide inhibits S-adenosylmethionine decarboxylase (AMD1), a key enzyme in the polyamine biosynthesis pathway. This depletes spermidine and spermine, disrupting essential cellular functions. Recent research highlights a critical downstream effect: polyamine depletion increases the labile iron pool, sensitizing cells to ferroptosis, an iron-dependent form of cell death driven by lipid peroxidation [1]. Therefore, targeting this iron-mediated toxicity is a viable strategy.

Q2: Why does supplementing spermidine not always fully rescue cells from Sardomozide cytotoxicity? This is a common experimental observation with two main explanations:

  • Competitive Uptake: Sardomozide is a polyamine analog and can compete with exogenous spermidine for entry into cells via the polyamine transport machinery, limiting the effectiveness of the rescue [1].
  • Pathway Blockade: Simply adding spermidine does not immediately reverse all metabolic disruptions caused by AMD1 inhibition. The spermidine must also be converted to spermine, a process that still requires a functional methionine salvage pathway, which might be indirectly affected.

Q3: Our lab has confirmed polyamine depletion, but we don't see significant cell death. What could be happening? This is expected in many normal cell types. Sardomozide-induced polyamine depletion typically causes cytostasis (cell cycle arrest) rather than immediate cell death [1]. Cell death often requires a "second hit".

  • Troubleshooting Tip: Try combining Sardomozide with an inhibitor of a survival pathway. The genome-wide CRISPR screen in the search results identified that polyamine depletion creates a synthetic lethal dependency on the anti-ferroptotic protein GPX4 and the anti-apoptotic protein BCL2L1 [1]. Therefore, knocking down or inhibiting these factors in your normal cells might be necessary to unmask the cytotoxic potential, which is crucial for understanding the full toxic profile.

Key Experimental Protocols from Search Results

1. Genome-Wide CRISPR Screen for Synthetic Lethality This protocol can identify which genetic pathways become essential for survival during Sardomozide treatment, revealing targets for combination therapy.

  • Method: Transfert cells with a genome-wide CRISPR sgRNA library (e.g., targeting ~20,000 genes). Culture the transduced cells with and without Sardomozide for 14 days.
  • Measurement: Sequence the sgRNA pools at the end of the treatment. Compare sgRNA abundance between treated and untreated cells using an algorithm like Robust Rank Aggregation (RRA) to identify genes whose knockout causes fitness defects specifically under polyamine depletion [1].
  • Key Finding: This approach identified GPX4 and BCL2L1 as top synthetic lethal hits with polyamine depletion [1].

2. Direct Measurement of Ferroptosis Markers

  • Lipid Peroxidation: Use the fluorescent probe C11-BODIPY 581/591. Oxidation of this probe causes a shift in fluorescence from red to green, measurable by flow cytometry or fluorescence microscopy.
  • Labile Iron Pool: Use commercially available fluorescent iron sensors (e.g., Phen Green SK) or the genetically encoded reporter mentioned in the search results to visualize redox-active iron in living cells [1].

References

Sardomozide dihydrochloride SAMDC inhibition efficiency optimization

Author: Smolecule Technical Support Team. Date: February 2026

Sardomozide Dihydrochloride: Core Data

The table below summarizes the fundamental quantitative data available for this compound.

Property Value / Description
Target S-Adenosylmethionine Decarboxylase (SAMDC) [1] [2] [3]
IC₅₀ (Enzyme Inhibition) 5 nM [1] [2] [3]
Other Reported Activity Potent inhibitor of polyamine oxidase; exhibits broad-spectrum antiproliferative and antitumor activity [3]
Purity 99.73% - 99.76% (from commercial sources) [1] [3]
Molecular Weight 303.19 g/mol [1] [2]
CAS No. 138794-73-7 [1] [3]

| Solubility | • DMSO: 60 mg/mL (197.89 mM) [3]Water: 3.85 - 8 mg/mL [1] [3] |

Experimental Protocols from Literature

While a full set of detailed methodologies is not available, one research paper describes the use of Sardomozide in an in vitro fermentation model.

  • Application Context: The study investigated how mucin promotes gut barrier function by enhancing the production of spermine, a polyamine. This compound was used to inhibit SAMDC and thereby block the polyamine biosynthesis pathway [4].
  • Protocol Summary:
    • Inoculum: The fermentation trial used fecal microbiota from pigs, prepared in sterile glycerol-phosphate buffer and stored at -80°C [4].
    • Fermentation Medium: The medium contained bacterial peptone dissolved in PBS buffer with a reductive solution (cysteine and sodium sulfide) [4].
    • Inhibition: The medium was supplemented with This compound (sourced from MedChemExpress) to inhibit SAMDC activity [4].
    • Process: The fermentation was carried out anaerobically in a thermostatic shaker at 39°C for 24 hours [4].
    • Outcome Measurement: The study successfully used sardomozide to demonstrate a reduction in spermine accumulation, confirming its inhibitory role in the pathway [4].

Polyamine Biosynthesis Pathway & Inhibition

The following diagram illustrates the polyamine biosynthesis pathway and the specific step where this compound exerts its inhibitory effect.

G Methionine Methionine S-Adenosyl Methionine (SAM) S-Adenosyl Methionine (SAM) Methionine->S-Adenosyl Methionine (SAM) MAT Decarboxylated SAM (dcSAM) Decarboxylated SAM (dcSAM) S-Adenosyl Methionine (SAM)->Decarboxylated SAM (dcSAM) SAMDC Methylated Product Methylated Product S-Adenosyl Methionine (SAM)->Methylated Product Sardomozide\nDihydrochloride Sardomozide Dihydrochloride S-Adenosyl Methionine (SAM)->Sardomozide\nDihydrochloride Inhibits Spermidine Spermidine Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Putrescine->Spermidine SPDS (uses dcSAM) Spermine Spermine Spermidine->Spermine SPMS (uses dcSAM)

Potential Troubleshooting & FAQs

Based on the general information available, here are some anticipated FAQs that could form the basis of a technical support guide.

  • Q1: What is the recommended solvent for preparing a stock solution of this compound?

    • A: DMSO is a suitable solvent for preparing concentrated stock solutions (e.g., 10-60 mg/mL). For aqueous solutions, it is soluble in water, though solubility may require warming and ultrasonication [1] [3]. Always use fresh DMSO as it is hygroscopic and moisture absorption can affect solubility [1].
  • Q2: What is a typical working concentration for cellular assays?

    • A: While the IC₅₀ for the isolated SAMDC enzyme is 5 nM, effective cellular concentrations can be higher. One published in vitro model used a concentration of 1 µM to effectively inhibit SAMDC activity in a complex microbial fermentation system [4]. You will need to perform dose-response experiments to determine the optimal concentration for your specific cell type and assay.
  • Q3: The compound does not seem to be working in my experiment. What could be wrong?

    • A: Consider the following:
      • Cellular Permeability: Ensure the compound can efficiently enter your cell type.
      • Stability: Check the stability of the compound in your culture medium over the duration of your experiment.
      • Downstream Effects: Confirm inhibition by measuring downstream polyamine levels (e.g., spermidine, spermine) rather than just an upstream or cellular phenotypic readout [4].

References

Sardomozide dihydrochloride cell permeability enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile: Sardomozide Dihydrochloride

The following table summarizes the key available information for this compound (also known as CGP 48664A) [1] [2].

Property Description
IUPAC Name Not fully specified in available literature.
Synonyms CGP 48664A, SAM486A [1] [2].
Molecular Formula C₁₁H₁₆Cl₂N₆ (as the free base) [2].
CAS Number 138794-73-7 (dihydrochloride salt) [2].
Biological Target S-Adenosylmethionine decarboxylase (SAMDC) [2].
IC₅₀ (Potency) 5 nM (SAMDC in a cell assay) [2].
Molecular Mechanism Inhibits SAMDC, a key enzyme in the polyamine biosynthesis pathway. This depletes intracellular spermidine and spermine levels [1] [2].
Chemical Class Aryl guanyl hydrazone (Amidinoindane derivative) [1].
Permeability Data Not publicly available. The compound was in clinical trials but was ultimately discontinued due to lack of efficacy in its indications [1].
Key Permeability Insight As an aryl guanyl hydrazone, its conjugation with an aromatic ring lowers its pKₐ compared to aliphatic counterparts. This means a larger proportion of the molecule remains non-ionized at physiological pH (7.4), which increases lipophilicity and is a favorable property for membrane permeability [1].

Standard Protocol: Caco-2 Cell Permeability Assay

Since direct data on Sardomozide is unavailable, here is a standardized protocol for assessing the permeability of a compound like Sardomozide using the Caco-2 cell model, which is recognized by regulatory authorities [3]. You can use this framework to design your experiments.

The workflow below outlines the key stages of a Caco-2 permeability study:

G Start Start: Caco-2 Cell Permeability Assay A Cell Culture & Seeding - Culture Caco-2 cells - Seed on semi-permeable inserts - Change media every 2-3 days Start->A B Monolayer Differentiation & QC - Allow 21 days for differentiation - Measure TEER (>300 Ω·cm²) - Use paracellular markers (e.g., Mannitol) A->B C Experiment Preparation - Prepare drug in HBSS buffer (pH 7.4) - Optional: Add DMSO (<0.5% v/v) - Pre-warm solutions to 37°C B->C D Transport Study - Add drug to Apical (A) or Basolateral (B) side - Incubate at 37°C (e.g., 4 hours) - Sample from opposite chamber at time points C->D E Sample Analysis & Calculations - Analyze samples (e.g., HPLC, LC-MS) - Calculate Papp (Apparent Permeability) - Classify permeability (High/Moderate/Low) D->E End End: Data Interpretation E->End

Key Experimental Details
  • Cell Culture: Use Caco-2 cells (passage 24 as an example) cultured in DMEM with supplements. Seed cells on semi-permeable inserts at a density of 70,000 cells per insert and culture for 21 days to allow for full differentiation into an enterocyte-like monolayer [4] [5].
  • Quality Control (QC): Before the experiment, measure the Transepithelial Electrical Resistance (TEER) using a voltohmmeter. A TEER value greater than 300 Ω·cm² indicates a tight, intact monolayer suitable for permeability studies [4] [3] [5]. The integrity can be further validated using a paracellular marker like Mannitol, which should have low permeability [3].
  • Cytotoxicity Assessment: It is critical to perform an MTT assay to ensure the test compound and formulation do not adversely affect cell viability, which could compromise the integrity of the monolayer and lead to artifactual permeability results [4] [5].
  • Permeability Classification: After calculating the Apparent Permeability Coefficient (Papp), compounds can be classified as follows [3]:
    • High Permeability: Papp ≥ 10 × 10⁻⁶ cm/s
    • Moderate Permeability: Papp between 1–10 × 10⁻⁶ cm/s
    • Low Permeability: Papp ≤ 1 × 10⁻⁶ cm/s

Frequently Asked Questions & Troubleshooting

Q1: What is the most likely reason for the low or inconsistent permeability of Sardomozide in our Caco-2 assays?

  • A1: Without specific data, the most probable causes are related to its physicochemical properties or experimental conditions.
    • Efflux Transport: Sardomozide could be a substrate for efflux pumps like P-glycoprotein (P-gp). If the molecule is being actively transported back into the apical chamber, its basolateral transport (and thus Papp) will be low. Troubleshooting Tip: Conduct the assay in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A B-A/A-B flux ratio greater than 2 is a strong indicator of active efflux. You can also use specific efflux pump inhibitors (e.g., verapamil for P-gp) to confirm this mechanism.
    • Solubility Issues: Despite favorable log P predictions, the compound may have poor solubility in the aqueous assay buffer (HBSS, pH 7.4) at the required concentration. Troubleshooting Tip: Visually inspect the dosing solution for precipitation. Use a validated analytical method (e.g., HPLC-UV) to confirm the actual concentration in the donor solution at time zero.

Q2: Are the guanyl hydrazone functional groups in Sardomozide a help or a hindrance to its cell permeability?

  • A2: They can be a help. Aryl guanyl hydrazones, like the one in Sardomozide, exhibit a property known as tautomeric equilibria [1]. This means the molecule can switch between different structural forms (hydrazone and azine tautomers). This equilibria, combined with extensive conjugation from the aromatic ring, lowers the basicity (pKₐ) of the guanidino-like nitrogens. The lower pKₐ is advantageous because it increases the fraction of the non-ionized, more lipophilic species at intestinal pH (7.4), which favors passive diffusion across cell membranes [1]. The diagram below visualizes this key concept.

G A Aryl Guanyl Hydrazone (Conjugated Structure) B Lower pKₐ (compared to aliphatic GH) A->B C Higher Fraction of Non-ionized Species B->C D Increased Lipophilicity at pH 7.4 C->D E Enhanced Passive Membrane Permeability D->E

Q3: Our laboratory is new to Caco-2 assays. How do we validate that our model is performing correctly?

  • A3: Validation is required to demonstrate your Caco-2 system properly classifies compounds by permeability. According to FDA and EMA guidelines, you should test a set of at least 25 model drugs with known human absorption (fa) values [3]. The table below provides a subset of key model drugs for validation.
Permeability Class Model Drug Expected Papp (×10⁻⁶ cm/s) Human Absorption (fa %)
High Antipyrine 76.71 ± 3.59 100 [3]
High Propranolol 30.76 ± 1.91 100 [3]
Low Atenolol 1.64 50 [3]
Low Mannitol 0.19 ± 0.014 26 [3]

Strategies for Permeability Enhancement

If initial experiments confirm that Sardomozide has low permeability, consider these formulation and profiling strategies:

  • Salt Form Selection: The dihydrochloride salt is one option. Screening other salt forms (e.g., with organic acids) can sometimes improve solubility and dissolution rate, which are critical factors influencing permeability, especially for BCS Class II/IV compounds [1].
  • Prodrug Approach: Design a prodrug by temporarily masking the polar guanyl hydrazone functional group(s) with lipophilic promoieties (e.g., esters). This can significantly increase passive transcellular permeability. The prodrug should be designed to be cleaved back to the active parent drug enzymatically after absorption.
  • Nanocrystal Formulation: For drugs with poor solubility, nanotechnology is a proven approach. As demonstrated with Ziprasidone, reducing the particle size to nanocrystals (200-600 nm) dramatically increases the surface area and saturation solubility, leading to a higher concentration gradient and significantly enhanced permeability (a 2.3-fold increase was reported) [4] [5].
  • Permeation Enhancers: Use excipients that transiently open tight junctions (for paracellular transport) or fluidize the membrane. Examples include sodium caprate, medium-chain glycerides, and certain surfactants. Caution: These must be tested for cytotoxicity and mucosal damage [3].

References

Sardomozide dihydrochloride storage stability desiccated

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Handling Specifications

The table below summarizes the key storage and handling information for Sardomozide dihydrochloride from chemical vendors.

Property Specification Citation
Recommended Storage -20°C, sealed, away from moisture [1] [2]
Physical Form White to off-white or beige powder [1] [2]
Solubility (DMSO) 10 mg/mL (32.98 mM), requires warming to 60°C [1]
Solubility (Water) 3.85 mg/mL (12.70 mM), requires warming to 60°C [1]
Purity ≥ 98% (HPLC) [2]

Experimental Troubleshooting Guide

This guide addresses common issues you might encounter when working with this compound.

Problem 1: Compound Degradation or Poor Solution Stability

  • Potential Cause: Exposure to moisture, unfavorable pH in aqueous solutions, or extended storage at room temperature.
  • Solution:
    • Storage: Always store the powder at -20°C in a tightly sealed, desiccated environment. For long-term stock solutions, aliquot and store at -80°C to minimize freeze-thaw cycles [1].
    • Handling: Bring the vial to room temperature before opening to prevent condensation and moisture absorption.
    • Solution Prep: Use freshly prepared solutions. While specific stability studies are unavailable, the recommendation is to use the solution immediately.

Problem 2: Low Solubility or Precipitation

  • Potential Cause: The compound has limited solubility in aqueous buffers and requires specific handling.
  • Solution:
    • Reconstitution: Follow the vendor-recommended protocol:
      • Use DMSO to create a concentrated stock solution (e.g., 10-60 mg/mL).
      • Warm the vial gently to 60°C and use brief sonication to aid dissolution [1] [3].
    • Further Dilution: For cell culture assays, dilute the concentrated DMSO stock into your aqueous buffer or medium. Note that the final solubility upon dilution will depend on the buffer composition and the final DMSO concentration.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound? A1: It is a potent and selective inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a key enzyme in the polyamine biosynthesis pathway, with an IC50 of 5 nM [1] [2] [3].

Q2: Can I store aqueous or DMSO stock solutions of Sardomozide at 4°C or -20°C? A2: Based on general handling instructions for labile compounds, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquoting and storing at -20°C for short-term (e.g., one month) or -80°C for longer-term is advised to maintain stability [1].

Q3: The powder has discolored. Is it still usable? A3: Fresh this compound is described as a white to off-white powder. Discoloration (e.g., turning brown) may indicate degradation. It is recommended to discard discolored material and use a new batch for critical experiments.

Stability Assessment Workflow

To systematically evaluate the stability of this compound in your lab, you can adapt the following workflow. The diagram outlines the key steps from problem identification to solution.

G Start Start: Observe Stability Issue P1 Check Storage Conditions Start->P1 P2 Inspect Physical Appearance P1->P2 P3 Prepare Fresh Solution P2->P3 P4 Analyze by HPLC P3->P4 P5 Test Biological Activity P4->P5 End Establish Verified Protocol P5->End

Key Experimental Notes

  • Desiccation is Critical: The consistent vendor instruction to store the compound "sealed, away from moisture" strongly implies that it is hygroscopic (absorbs moisture from the air). This can lead to hydrolysis, clumping, and accelerated degradation [1] [2].
  • Validate Stability for Your Assay: For critical, long-duration experiments, it is highly recommended to establish an in-house stability-indicating method. Coinciding with the workflow, HPLC analysis is the standard technique to confirm the purity and stability of your stock material and solutions over time.

References

Sardomozide dihydrochloride handling precautions

Author: Smolecule Technical Support Team. Date: February 2026

Key Safety Data and Properties

The table below summarizes the essential safety and chemical information for Sardomozide dihydrochloride as per the MSDS [1].

Property Description / Value
Product Name This compound [1]
Synonyms Sardomozide 2HCl; CGP 48664A [1]
CAS Number 138794-73-7 [1]
Molecular Formula C11H16Cl2N6 [1]
Molecular Weight 303.19 g/mol [1]
Hazard Classification Not a hazardous substance or mixture [1]
Form Solid [1]
Storage -20°C, dry, sealed container [1]

Handling Precautions & Emergency Procedures

For detailed laboratory protocols, here are the key handling precautions and first-aid measures.

Safe Handling Precautions

To ensure safe handling, always adhere to the following practices [1]:

  • Personal Protective Equipment (PPE): Wear safety goggles, protective gloves, and impervious clothing. A suitable respirator is recommended.
  • Engineering Controls: Use only in areas with appropriate exhaust ventilation. Ensure safety showers and eye-wash stations are accessible.
  • General Handling: Avoid inhalation, contact with skin and eyes. Avoid generating dust and aerosols.
First Aid Measures

In case of accidental exposure, take these immediate actions [1]:

  • Inhalation: Immediately relocate the affected person to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.
  • Skin Contact: Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes and call a physician.
  • Eye Contact: Remove contact lenses and flush eyes immediately with large amounts of water for several minutes, holding eyelids open. Promptly call a physician.
  • Ingestion: If the person is conscious, wash out the mouth with water. Do not induce vomiting unless directed by medical personnel. Seek immediate medical attention.

Experimental Workflow for Spill Response

The following diagram outlines the logical steps to take in the event of an accidental release or spill.

spill_response Start Accidental Spill Occurs Step1 Personal Precautions: Use full PPE. Evacuate non-essential personnel. Ensure adequate ventilation. Start->Step1 Step2 Containment: Prevent further leakage. Keep away from drains and water courses. Step1->Step2 Step3 Cleanup: Absorb with liquid-binding material (e.g., diatomite). Decontaminate surfaces with alcohol. Step2->Step3 Step4 Disposal: Dispose of contaminated material according to local regulations. Step3->Step4

Frequently Asked Questions (FAQs)

Q1: Is this compound classified as hazardous? A1: According to the manufacturer's Safety Data Sheet, it is not a hazardous substance or mixture [1]. However, standard laboratory precautions should always be followed.

Q2: What are the correct storage conditions? A2: The container should be kept tightly sealed in a cool, well-ventilated area at a recommended temperature of -20°C. It should be protected from direct sunlight and sources of ignition [1].

Q3: What should not be stored or used near this compound? A3: this compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents [1].

Q4: What is the biological activity and application of this compound? A4: this compound is a potent inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a key enzyme in polyamine synthesis. It is used in research to study polyamine metabolism, which is relevant in cancer, aging, and neurological diseases [2] [3] [4].

A Final Note for Researchers

The information provided here is for research and development purposes only. Always consult the most recent version of the full Safety Data Sheet from the manufacturer before initiating work with any chemical.

References

Sardomozide dihydrochloride reconstitution problems solutions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the solubility of Sardomozide dihydrochloride? this compound has good solubility in DMSO and is soluble in water. It is reported to be insoluble in ethanol [1].

  • What is the recommended storage condition? The product should be stored sealed at -20°C, away from moisture [2].

  • For what purpose is this compound used? this compound is a potent inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a key enzyme in polyamine biosynthesis. It also inhibits polyamine oxidase and exhibits broad-spectrum antiproliferative and antitumor activity in research [1].

  • Can I use this product in animal experiments? The suppliers note that the product is "For research use only" and is not for administration to humans or animals. However, they do provide suggested in vivo formulation protocols [2] [1].

Troubleshooting Guide: Common Problems & Solutions

Problem Possible Cause Recommended Solution
Low solubility in DMSO Moisture-absorbing (hygroscopic) DMSO reduces solubility Use freshly opened, dry DMSO. Warm the solution and use sonication [2].
Solution preparation failure Incorrect solvent choice (e.g., ethanol) Avoid ethanol. Use DMSO or water as the primary solvent [1].
Unstable in vivo formulation Precipitation in administration vehicle Use suggested co-solvents (PEG 300, Tween 80) and add solvents in sequence, ensuring a clear solution at each step [2] [1].
Unexpected biological results Compound degradation due to improper storage Ensure continuous storage at -20°C in a sealed container to prevent degradation from moisture and temperature fluctuations [2].

Experimental Protocols

Preparing a 10 mM Stock Solution in DMSO

This is a standard method for creating a concentrated stock solution for cell-based assays.

  • Materials: this compound (solid), anhydrous DMSO.
  • Procedure:
    • Take a vial of this compound and allow it to warm to room temperature before opening.
    • Calculate the mass of powder needed. For example, to make 1 mL of a 10 mM solution, you would need 3.03 mg of this compound (MW: 303.19 g/mol).
    • Gently tap the vial to ensure all powder is at the bottom.
    • Add the calculated volume of anhydrous DMSO directly to the vial to achieve a 10 mM concentration.
    • Cap the vial tightly and mix by inverting it several times. You can also warm the solution to 60°C and briefly sonicate to aid dissolution [2].
    • Once fully dissolved, aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C.
Preparing a 5 mg/mL Homogeneous Suspension for Animal Studies

For in vivo research where DMSO is not suitable for administration, a suspension in an aqueous vehicle can be prepared.

  • Materials: this compound (solid), 0.5% Carboxymethylcellulose Sodium (CMC-Na) solution.
  • Procedure:
    • Add 5 mg of this compound to a 1.5 mL microcentrifuge tube.
    • Add 1 mL of 0.5% CMC-Na solution.
    • Vortex the mixture vigorously for several minutes to obtain a homogeneous suspension with a final concentration of 5 mg/mL [1].
    • Administer the suspension immediately after preparation.

Mechanism of Action and Experimental Workflow

To help contextualize your experiments, the following diagram illustrates the mechanism of this compound and a typical workflow for its use in cellular assays.

G Start Start Experiment Step1 Reconstitute Sardomozide in DMSO or Water Start->Step1 SAMDC S-Adenosylmethionine Decarboxylase (SAMDC) dcSAM Decarboxylated SAM SAMDC->dcSAM Conversion SAM S-Adenosylmethionine (SAM) SAM->SAMDC Conversion Spermidine Spermidine / Spermine dcSAM->Spermidine Polyamine Synthesis Sardomozide This compound Step3 Inhibit SAMDC Activity Sardomozide->Step3 Inhibits Step2 Treat Cells (IC₅₀ ~5 nM for SAMDC) Step1->Step2 Step2->Sardomozide Step3->SAMDC Targets Step4 Deplete Polyamine Pools (Putrescine, Spermidine, Spermine) Step3->Step4 Step5 Observe Phenotypes: Growth Inhibition, Cytostasis Step4->Step5

The core mechanism involves this compound potently inhibiting the SAMDC enzyme (IC₅₀ = 5 nM) [2] [1]. This enzyme is crucial for converting S-adenosylmethionine (SAM) to decarboxylated SAM, which is a key aminopropyl group donor in the synthesis of spermidine and spermine. By blocking this step, the compound depletes intracellular polyamine pools, leading to antiproliferative effects [2] [1] [3].

Summary of Quantitative Data

For quick reference, here is a summary of the key quantitative information for this compound.

Parameter Value Source
Molecular Weight 303.19 g/mol [2] [1]
CAS Number 138794-73-7 [2]
IC₅₀ (SAMDC) 5 nM [2] [1]
Stock Solubility (DMSO) 60 mg/mL (~197.89 mM) [1]
Stock Solubility (Water) 8 mg/mL [1]

References

Sardomozide dihydrochloride experimental variability troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Compound Identification and Known Context

Based on the search results, sardomozide dihydrochloride is identified as an inhibitor of the enzyme MTA phosphorylase (MTAP), which plays a key role in the methionine salvage pathway [1]. This pathway is crucial for recycling methylthioadenosine (MTA), a byproduct of polyamine synthesis, back into methionine and adenine.

The primary context for its use in the available literature is in research exploring the link between mitochondrial function and polyamine import [2].

Experimental Variability: Potential Sources & Solutions

Experimental variability can arise from multiple factors. The table below outlines common issues and suggested troubleshooting steps.

Potential Issue Underlying Principle / Cause Troubleshooting Action
Cell-Type Specific Responses Varying expression of polyamine transporters & metabolic enzymes [2]. Profile target cells for transporter expression (e.g., ATP13A2) and baseline polyamine levels.
Culture Conditions Serum polyamine content; amine oxidase activity [2]. Use dialyzed FBS; include amine oxidase inhibitors (e.g., aminoguanidine) in media.
Off-Target Metabolic Effects Disruption of methyl cycle; accumulation of MTA/adenine [1]. Co-supplement with adenine/methionine; monitor SAM/SAH ratios and circadian rhythms as readouts.
Pharmacokinetics & Bioavailability Stability in solution; cellular uptake efficiency. Prepare fresh stock solutions for each experiment; confirm stability in your buffer system.

Recommended Experimental Protocols

To ensure consistency and generate comparable data, here are detailed protocols for key experiments.

Protocol 1: Validating Sardomozide Efficacy in Cell Culture

This protocol is adapted from general approaches used in polyamine research [2] [1].

  • Cell Preparation: Seed your target cells at a consistent density in appropriate media.
  • Compound Treatment: Prepare a fresh stock solution of this compound in sterile water or DMSO. Include a vehicle control (e.g., 0.1% DMSO).
  • Inhibition Check (48-72 hours): Harvest cells and analyze for:
    • MTA Accumulation: Use LC-MS to measure intracellular MTA levels, which should increase upon successful MTAP inhibition [1].
    • Polyamine Levels: Use isotopic tracer analysis (e.g., with 13C-glutamine) or chromatography to quantify changes in putrescine, spermidine, and spermine, as sardomozide is expected to disrupt their synthesis [2] [3].
  • Functional Assay: Correlate the metabolic changes with your functional readout (e.g., cell proliferation, Trm cell generation [3]).
Protocol 2: Using a Polyamine Reporter for Real-Time Confirmation

A modern approach to directly monitor the cellular response involves a genetically encoded polyamine reporter [2].

  • Reporter System: Utilize a construct where a polyamine-responsive ribosomal frameshift element (e.g., from the OAZ1 gene) controls the expression of a fluorescent protein like eYFP, with mCherry serving as an internal control [2].
  • Co-culture and Imaging: Express this reporter in your target cells. Treat with this compound and measure the eYFP/mCherry fluorescence ratio (F/F0) over time.
  • Interpretation: A decrease in the normalized ratio indicates a drop in intracellular polyamine levels, confirming the compound's biological activity in your specific experimental system [2].

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound? It inhibits methylthioadenosine phosphorylase (MTAP), blocking the methionine salvage pathway. This disrupts the recycling of adenine and methionine, ultimately impacting polyamine biosynthesis and methyl group metabolism [1].

Q2: My experimental results with sardomozide are inconsistent between cell lines. Why? This is a common challenge. Variability often stems from differences in the expression of polyamine transporters and the baseline metabolic state of different cell types. It is crucial to empirically validate the compound's activity in each specific cell model using the reporter or metabolic profiling methods described above [2].

Q3: Are there any known off-target effects I should be aware of? Research indicates that excess MTA or related metabolic disruptions can lead to the accumulation of adenine, which in turn can inhibit adenosylhomocysteinase (AHCY). This causes a build-up of S-adenosylhomocysteine (SAH), a broad inhibitor of methylation reactions, potentially affecting diverse cellular processes beyond polyamine metabolism [1].

Metabolic Pathway Diagram

The following diagram illustrates the metabolic pathway involving this compound, showing how its inhibition of MTAP disrupts the methionine salvage and polyamine biosynthesis pathways.

G Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM ATP Polyamine_Synthesis Polyamine Biosynthesis (Putrescine, Spermidine, Spermine) SAM->Polyamine_Synthesis Decarboxylated SAM MTA Methylthioadenosine (MTA) Polyamine_Synthesis->MTA Methionine_Salvage Methionine Salvage Pathway MTA->Methionine_Salvage MTAP Methionine_Salvage->Methionine Adenine Adenine Methionine_Salvage->Adenine Sardomozide Sardomozide Dihydrochloride Sardomozide->MTA INHIBITS AHCY_Inhibition AHCY Inhibition Adenine->AHCY_Inhibition SAH_Accumulation SAH Accumulation AHCY_Inhibition->SAH_Accumulation Methylation_Inhibition General Methylation Inhibition SAH_Accumulation->Methylation_Inhibition

Key Recommendations for Consistent Results

To summarize the key steps for troubleshooting:

  • Validate Activity in Your System: Do not assume consistent efficacy. Use the polyamine reporter or metabolic profiling to confirm the compound is working in your specific cells.
  • Control Your Culture Conditions: Use dialyzed serum and consider amine oxidase inhibitors to stabilize extracellular polyamine levels.
  • Monitor Broader Metabolic Impact: Be aware that the effects of MTAP inhibition extend beyond polyamines and can globally impact cellular methylation status.

References

Sardomozide dihydrochloride vs DFMO polyamine inhibition comparison

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Quantitative Comparison

The table below summarizes the core characteristics and available experimental data for these two polyamine biosynthesis inhibitors.

Feature Sardomozide Dihydrochloride (CGP48664A) Difluoromethylornithine (DFMO / Eflornithine)
Primary Target S-Adenosylmethionine decarboxylase (AMD1) [1] Ornithine Decarboxylase (ODC1) [2] [3] [4]
Mechanism Potent and selective inhibitor of AMD1, blocking the production of decarboxylated S-adenosylmethionine (dcSAM), which is required for the synthesis of spermidine and spermine from putrescine [1]. Irreversible, enzyme-activated inhibitor of ODC, the rate-limiting first enzyme in polyamine biosynthesis, preventing the conversion of ornithine to putrescine [2] [3] [4].
Reported Potency (IC₅₀) 5 nM (on SAMDC) [1] Information missing from search results

| Key Experimental Findings | Information missing from search results | In Vitro: Induces cell cycle arrest (G1/S), inhibits clonogenic growth and neurosphere formation, triggers ferroptosis (lipid peroxidation) [3] [4]. In Vivo: Slows primary tumor growth, inhibits metastasis, extends survival in mouse models of neuroblastoma and Ewing sarcoma [3] [5] [4]. | | Clinical/Research Status | Appears to be a research compound; clinical status not detailed in search results [1]. | FDA-approved for high-risk neuroblastoma maintenance therapy. Extensively studied in clinical trials for neuroblastoma and other cancers [3] [5]. |

Polyamine Biosynthesis Pathway and Inhibition

The following diagram illustrates the polyamine biosynthesis pathway and the specific steps targeted by DFMO and Sardomozide, providing context for their mechanisms.

G cluster_0 Biosynthesis Enzymes Arginine Arginine Ornithine Ornithine Arginine->Ornithine ARG Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine SRM dcSAM dcSAM (decarboxylated S-adenosylmethionine) Spermine Spermine Spermidine->Spermine SMS Methionine Methionine SAM SAM (S-adenosylmethionine) Methionine->SAM MAT2 SAM->dcSAM AMD1 ODC ODC AMD1 AMD1 SRM SRM SMS SMS DFMO DFMO DFMO->ODC Inhibits Sardomozide Sardomozide Sardomozide->AMD1 Inhibits

Detailed Look at DFMO's Mechanisms and Experimental Evidence

Since the search results provide extensive data on DFMO, here is a deeper dive into its observed effects and the methodologies used to study them.

Mechanisms of Action and Functional Consequences

DFMO's inhibition of ODC leads to a depletion of intracellular polyamines, which in turn impacts several critical cellular processes:

  • Disruption of Protein Translation: Polyamine depletion, specifically of spermidine, impairs the hypusination of the translation factor eIF5A, which is critical for the translation of a subset of mRNAs, including those important for cell cycle progression [3] [6].
  • Induction of Ferroptosis: In Ewing sarcoma models, DFMO treatment induces a type of programmed cell death called ferroptosis. This was validated by showing that the ferroptosis inhibitors ferrostatin-1 and liproxstatin-1 could rescue cell growth in clonogenic assays [4].
  • Codon-Specific Ribosome Stalling: Recent research in neuroblastoma models shows that profound polyamine depletion causes ribosomes to stall specifically at codons ending with adenosine, which selectively affects the translation of cell cycle genes over neuronal differentiation genes, promoting a pro-differentiation state [5].
Key Experimental Protocols from Search Results

The methodologies below are derived from the studies cited in this guide and can serve as a reference for designing experiments.

  • In Vitro Clonogenic/Sarcosphere Formation Assay [4]:
    • Seed Ewing sarcoma cells (e.g., TC-71) at a low density (e.g., 100 cells/well) in ultra-low attachment plates.
    • Treat cells with DFMO at varying concentrations (doses ranging from low to high, e.g., 1-10 mM, based on the study's context).
    • Culture in serum-free medium supplemented with growth factors (EGF, bFGF).
    • Allow spheres to form over 1-2 weeks.
    • Quantify sphere formation efficiency by counting the number and size of sarcospheres under a microscope.
  • In Vivo Metastasis Inhibition Model [4]:
    • Use an orthotopic implantation model (e.g., tibia for Ewing sarcoma) with patient-derived xenograft (PDX) fragments or cell lines.
    • Administer DFMO orally via drinking water (e.g., 1-2% w/v solution) either upon implantation or after primary tumor amputation to model prevention of metastatic relapse.
    • Monitor primary tumor growth via caliper measurements.
    • Perform amputation of the tumor-bearing limb once the primary tumor reaches a predefined size.
    • Several weeks post-amputation, conduct a necropsy to assess metastatic burden in lungs and other organs, scoring visible lesions.
  • Assessment of Ferroptosis [4]:
    • Treat cells with DFMO.
    • Measure lipid peroxidation, a hallmark of ferroptosis, using a fluorescent probe like BODIPY 581/591 C11.
    • To confirm ferroptosis as the mechanism, co-treat cells with DFMO and specific ferroptosis inhibitors (e.g., ferrostatin-1, liproxstatin-1) and assess for rescue of cell viability or clonogenic growth.

Research Implications and Strategic Considerations

For researchers planning studies in this area, the distinct targets of DFMO and Sardomozide present a compelling strategic opportunity. Combining these agents could theoretically lead to a synergistic, deeper depletion of polyamines by simultaneously blocking the pathway at its initial and a key secondary step. This approach may be particularly relevant for overcoming the limited efficacy of low-dose DFMO monotherapy observed in some models [6].

References

Sardomozide dihydrochloride SAMDC inhibitor selectivity validation

Author: Smolecule Technical Support Team. Date: February 2026

Basic Profile of Sardomozide Dihydrochloride

The following table consolidates the key chemical and biological data for this compound from the search results:

Property Description
Synonyms CGP 48664A, CGP48664 dihydrochloride [1] [2] [3]
CAS Number 138794-73-7 [2] [3] [4] (Other CAS: 149400-88-4 for parent compound [1])
Molecular Formula C11H16Cl2N6 [2] [4]
Molecular Weight 303.19 g/mol [1] [2] [3]
Target & Activity Potent S-Adenosylmethionine Decarboxylase (SAMDC) inhibitor [1] [2] [3]
Reported IC₅₀ 5 nM (against SAMDC) [1] [2] [3]
Additional Reported Activity Potent inhibitor of polyamine oxidase [3]
Reported Biological Effects Broad-spectrum antiproliferative and antitumor activity [3]
Purity 98% [1] to 99.76% [3] (varies by supplier)
Solubility Soluble in water and DMSO [1] [2] [3]

Scientific Context and Research Applications

To help you understand the research context of this compound, the following diagram illustrates the metabolic pathway it targets and its subsequent effects.

g Methionine Methionine SAM SAM Methionine->SAM  MAT dc-SAM dc-SAM SAM->dc-SAM SAMDC (Inhibited by Sardomozide) MTA MTA SAM->MTA MTAN Spermidine Spermidine dc-SAM->Spermidine Aminopropyl transferase Spermine Spermine Spermidine->Spermine Polyamines Polyamines Spermidine->Polyamines Spermine->Polyamines MTA Efflux MTA Efflux MTA->MTA Efflux (In MTAP- cells) ↑ Polyamine\nPathway Activity ↑ Polyamine Pathway Activity MTA Efflux->↑ Polyamine\nPathway Activity ↑ ROS ↑ ROS ↑ Polyamine\nPathway Activity->↑ ROS Cell Death\n(Ferroptosis) Cell Death (Ferroptosis) ↑ ROS->Cell Death\n(Ferroptosis) Cysteine_Starvation Cysteine_Starvation Cysteine_Starvation->↑ ROS

The pathway shows that this compound exerts its effects by inhibiting S-adenosylmethionine decarboxylase (SAMDC), a key enzyme in the synthesis of polyamines (spermidine and spermine) [1] [2] [3]. This pathway is particularly relevant in cancer research, as high polyamine pathway activity is a metabolic liability for cancer cells. Research indicates that when this pathway is upregulated (e.g., in cells with MTAP gene deletion) and combined with stressors like cysteine starvation, it can lead to elevated reactive oxygen species (ROS) and trigger cell death (ferroptosis) [5]. Therefore, SAMDC inhibitors like Sardomozide are investigated for their broad-spectrum antiproliferative and antitumor activity [3].

Limitations of Available Data and Next Steps

As the search results could not provide a direct comparison with other inhibitors, creating a full "Comparison Guide" is not currently possible. The critical missing information includes:

  • Head-to-head IC₅₀ values for other SAMDC inhibitors.
  • Specificity profiles against related enzymes (besides the noted polyamine oxidase activity).
  • Experimental data on efficacy in different cell lines or animal models compared to alternatives.

To build the comprehensive guide you require, I suggest you:

  • Search specialized scientific databases like PubMed or Google Scholar for research articles that use this compound (CGP 48664A) and mention other inhibitors (e.g., MIToguanylate, SAM486A) in their studies.
  • Review comparative studies by looking for articles with titles like "Comparative study of SAMDC inhibitors" or "Role of polyamine inhibitors in cancer therapy".
  • Consult pharmacological databases such as BindingDB for side-by-side binding affinity and inhibitory data for various compounds against the SAMDC target.

References

Sardomozide dihydrochloride IC50 comparison other SAMDC inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Sardomozide Dihydrochloride Profile

The table below summarizes the key experimental data for this compound.

Property Description
Target S-adenosylmethionine decarboxylase (SAMDC) [1] [2]
IC50 (Enzyme) 5 nM [1] [2]
Molecular Weight 303.19 [2]
CAS Number 138794-73-7 [2]
Synonyms CGP 48664A [2]

Experimental Evidence & Protocol

Key experimental findings and methodologies from the literature are detailed below.

  • In Vitro Cell Assay: In a study using CHO (Chinese Hamster Ovary) cells, treatment with 3 μM Sardomozide for 48 hours reduced intracellular SAMDC activity to 10% of the control level. This demonstrates the compound's potent cellular activity [1] [2].
  • Cytostasis & Cell Death: Research notes that depleting cellular polyamines, either through genetic mutations or drugs like SAMDC inhibitors, results in cytostasis (cell cycle arrest) and eventually leads to cell death [3].

Polyamine Biosynthesis Pathway

The following diagram illustrates the polyamine biosynthesis pathway and the mechanism of Sardomozide, based on information from the search results [3].

G ODC1 Ornithine Decarboxylase (ODC1) Putrescine Putrescine ODC1->Putrescine Spermidine Spermidine Putrescine->Spermidine SAMDC S-adenosylmethionine decarboxylase (SAMDC) dSAM Decarboxylated SAM SAMDC->dSAM SAM S-adenosylmethionine (SAM) SAM->SAMDC dSAM->Spermidine Spermine Spermine Spermidine->Spermine OAZ1 OAZ1 Protein (Degrades ODC1) OAZ1->ODC1 Degrades Sardomozide Sardomozide (SAMDC Inhibitor) Sardomozide->SAMDC Inhibits Ornithine Ornithine Ornithine->ODC1

References

Sardomozide dihydrochloride SAM486A comparative efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Sardomozide (SAM486A) Profile

The table below summarizes the core information available on Sardomozide (SAM486A).

Attribute Description
Other Names CGP 48664, SAM-486A [1]
Drug Class S-adenosylmethionine decarboxylase (SAMDC/AMD1) inhibitor [1] [2] [3]
Mechanism of Action Inhibits SAMDC, a key enzyme in the synthesis of spermidine and spermine from putrescine. This depletes intracellular levels of these higher polyamines [1] [4] [2].
Molecular Weight 230.27 [1]
CAS Number 149400-88-4 [1]
Biological Activity (IC₅₀) 5 nM (SAMDC in cell assays) [1]

Research and Clinical Efficacy Data

The following table consolidates key experimental and clinical findings for SAM486A. Much of the recent research explores its use in combination therapies.

Model/Setting Findings on Efficacy & Application Citation
MTAP-Deficient Leukemia Cells SAM486A synergized with cytarabine, enhancing growth inhibition and apoptosis. It altered intracellular polyamine levels and reduced anti-apoptotic proteins. [5] [4]
Non-Hodgkin's Lymphoma (NHL) - Phase II Clinical Trial As a monotherapy, achieved a 18.9% overall response rate (complete + partial response) in patients with relapsed/refractory NHL. Two patients had a complete response. [2]
Solid Tumors - Phase I Clinical Trial No objective tumor remissions were observed. The study established a recommended dose for further trials (400 mg/m² per cycle). [3]
T cell Immunomodulation Inhibition of the polyamine/hypusine axis (downstream of SAM486A's target) augments CD69 expression and IFN-γ/TNF-α production in human CD8+ T cells, suggesting potential to enhance anti-tumor immunity. [6] [7]

Experimental Protocols from Research

Here are the methodologies for key experiments cited in the search results, which can serve as a reference for your own research design.

  • In Vitro Cell Assay (Cytotoxicity & Synergy):

    • Cell Lines: Studies used the human leukemia cell line U937 and its subline with knocked-down Methylthioadenosine phosphorylase (MTAP), U937/MTAP(-) [4].
    • Culture Conditions: Experiments were performed in media supplemented with 20% methionine (low methionine) to mimic a stressed metabolic environment [4].
    • Treatment: Cells were treated with SAM486A alone or in combination with cytarabine [5] [4].
    • Assessment: Cell growth inhibition was measured. Apoptosis induction was assessed, and mechanisms were investigated by measuring intracellular polyamine concentrations and levels of anti-apoptotic proteins via Western blot [4].
  • In Vivo Model (Pulmonary Arterial Hypertension - Related Pathway):

    • While not a direct protocol for SAM486A, a related study on the polyamine pathway offers insight into in vivo assessment [8].
    • Animal Model: Male Sprague-Dawley rats were injected with monocrotaline (MCT) to induce PAH [8].
    • Intervention: Rats were treated with spermidine (which has an opposing effect to SAM486A in the polyamine pathway) or other inhibitors like Sardomozide dihydrochloride (SAM486A) [8].
    • Evaluation: Right ventricular systolic pressure (RVSP) and right ventricle hypertrophy index (RV/T) were measured to assess disease severity and treatment efficacy [8].

Mechanism of Action and Signaling Pathway

The diagram below illustrates the polyamine biosynthesis pathway and the specific step inhibited by Sardomozide (SAM486A).

The primary mechanism of Sardomozide is the inhibition of S-adenosylmethionine decarboxylase (SAMDC) [1] [2] [3]. This enzyme is responsible for producing decarboxylated SAM (dcSAM), which is a critical aminopropyl group donor for the synthesis of spermidine from putrescine and spermine from spermidine [6]. By inhibiting SAMDC, Sardomozide depletes spermidine and spermine, disrupting essential cellular functions like proliferation and translation elongation (via hypusination of eIF5A) [6].

Key Insights for Research and Development

  • Therapeutic Potential in Hematologic Malignancies: The most promising clinical data for SAM486A monotherapy is in relapsed/refractory Non-Hodgkin's Lymphoma [2]. Recent preclinical work suggests a potent synergistic effect when combined with cytarabine, especially in MTAP-deficient leukemia cells, highlighting a potential biomarker-stratified therapy approach [5] [4].
  • Role in Immunomodulation: Beyond direct anti-cancer effects, inhibiting the polyamine/hypusine axis (as SAM486A does) can modulate T cell function. This strategy enhances the generation and function of tissue-resident memory T cells (Trm) and augments cytokine production, which could be exploited to improve CAR-T cell and other immunotherapies [6] [7].
  • Clinical Development Status: Early-phase clinical trials have established the safety and tolerability of SAM486A, with a manageable toxicity profile primarily involving hematological effects like anemia and neutropenia [2] [3]. However, its efficacy as a single agent in solid tumors was limited [3].

References

Sardomozide dihydrochloride vs CGP 48664 biological activity

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Key Properties

The table below summarizes the core identities and key characteristics of the compound.

Attribute Sardomozide Dihydrochloride / CGP 48664
CAS Number 138794-73-7 [1] [2] [3]
Other Names CGP 48664A, SAM486A [4] [5] [6]
Molecular Formula C11H16Cl2N6 [1] [3] [6]
Molecular Weight 303.19 g/mol [1] [2] [3]
Primary Target S-adenosylmethionine decarboxylase (SAMDC/AdoMetDC) [1] [7] [4]
Target IC50 5 nM [1] [7] [2]

Note that "Sardomozide" (CAS 149400-88-4) can also refer to the free base form of the molecule, while "this compound" is the salt form, which typically offers better water solubility [8]. At equivalent molar concentrations, both forms are expected to have comparable biological activity [8].

Biological Activity and Experimental Data

This compound is a second-generation, potent, and specific inhibitor of SAMDC, a key enzyme in polyamine biosynthesis [7] [6]. Its biological profile is summarized in the following table.

Activity / Parameter Experimental Data
SAMDC Inhibition (IC₅₀) 5 nM (cell assay) [1] [7] [2]
Reduction of SAMDC Activity To 10% of control after 48h treatment with 3 μM [1] [2] [6]
Antiproliferative Effect (GI₅₀) 0.26 - 3 μM (range across human and mouse tumor cell lines) [7] [3]
Effects on Polyamine Levels Depletes spermidine and spermine; increases putrescine [9]
In Vivo Antitumor Activity Potent activity in murine models and human tumor xenografts [7] [3]
Selectivity No inhibition of ornithine decarboxylase (ODC); weak inhibition of diamine oxidase (IC₅₀ 4 μM) [7] [3]

Mechanism of Action and Signaling Pathway

The compound exerts its effects by specifically inhibiting SAMDC, a crucial enzyme in the polyamine biosynthesis pathway. The diagram below illustrates the mechanism and subsequent cellular events.

G cluster_pathway Polyamine Biosynthesis Pathway ODC ODC SAMDC SAMDC Putrescine Putrescine SAMDC->Putrescine Accumulates Spermidine Spermidine SAMDC->Spermidine Depleted Spermine Spermine SAMDC->Spermine Depleted Target This compound (CGP 48664 / CGP 48664A) Target->SAMDC Inhibits Ornithine Ornithine Ornithine->Putrescine ODC Putrescine->Spermidine SAMDC & Spermidine Synthase Spermidine->Spermine SAMDC & Spermine Synthase Polyamine_Depletion Polyamine_Depletion Growth_Inhibition Growth_Inhibition Polyamine_Depletion->Growth_Inhibition Leads to Apoptosis Apoptosis Polyamine_Depletion->Apoptosis In p53-wt cells Apoptosis_Mechanism In p53-wild type Neuroblastoma: • p53 and Mdm2 accumulation & phosphorylation • Akt/PKB downregulation & dephosphorylation Polyamine_Depletion->Apoptosis_Mechanism

Key Experimental Protocols

For researchers looking to utilize this compound, here are summaries of key methodologies from the literature.

  • Cell Proliferation/Viability Assay: The antiproliferative effects are typically determined by treating various human and mouse tumor cell lines (e.g., L1210 leukemia, SK MEL-24 melanoma) with the compound for several days (4-10 days). The concentration that causes 50% growth inhibition (GI₅₀) is then calculated, with values ranging from 0.26 to 3 µM [7] [3].
  • Intracellular SAMDC Activity Measurement: To assess target engagement, cells (e.g., L1210) are treated with the compound (e.g., 3 µM) for 48 hours. The intracellular SAMDC enzyme activity is then measured and reported as a percentage of activity in untreated control cells, which can be reduced to below 10% [1] [7].
  • Analysis of Apoptotic Signaling: In p53-wild type neuroblastoma cells, treatment with the compound (e.g., 10 µM) induces apoptosis. This can be analyzed by:
    • Flow Cytometry: Using Annexin V-FITC and propidium iodide (PI) staining to detect early and late apoptotic cells [5].
    • Western Blotting: Confirming the accumulation and phosphorylation of p53 (e.g., at Ser46) and Mdm2, and the downregulation of Akt/PKB [5].

Key Insights for Researchers

  • Specificity Advantage: Compared to first-generation SAMDC inhibitors like MGBG, this compound shows attenuated anti-mitochondrial activity, making its action more specific to polyamine depletion and reducing off-target effects [7].
  • Bypassing Resistance: The compound competes poorly with spermidine for uptake and inhibits the growth of polyamine transport-deficient cells, indicating it does not primarily rely on the polyamine transport system to enter cells [7]. This is a potential advantage for overcoming certain resistance mechanisms.
  • Clinical Context: The compound (referred to as SAM486A) has been evaluated in phase II human clinical trials for cancer, providing a translational context for its study [5].

References

Sardomozide dihydrochloride combination therapy validation

Author: Smolecule Technical Support Team. Date: February 2026

Sardomozide Dihydrochloride: Core Profile

Based on the search results, here is a summary of the fundamental information on this compound:

Property Description
Synonyms CGP 48664A [1] [2] [3]
Primary Target S-adenosylmethionine decarboxylase (SAMDC/AdoMetDC/AMD1) [1] [2] [3]
Mechanism of Action Potent and selective inhibitor of SAMDC, a key enzyme in the polyamine biosynthesis pathway [2] [3].
IC₅₀ (Enzymatic) 5 nM (against rat AMD1) [1] [2] [3]
Cellular Activity Reduces spermidine and spermine levels in cells (e.g., 73% and 97% downregulation in L1210 cells with 0.5 μM) [3].
Antiproliferative Effect Inhibits growth of various cancer cell lines (GI₅₀ ~0.26-0.8 μM) and suppresses tumor growth in mouse models [3].

The Polyamine Pathway and Drug Target

To understand Sardomozide's action, it's helpful to visualize the polyamine biosynthesis pathway. Sardomozide targets S-adenosylmethionine decarboxylase (SAMDC), which is crucial for the production of spermidine and spermine [1] [2] [3]. Dysregulation of this pathway is linked to diseases like cancer and Parkinson's [4].

The diagram below illustrates this pathway and Sardomozide's role:

G ODC Ornithine Decarboxylase (ODC) Putrescine Putrescine ODC->Putrescine Spermidine Spermidine Putrescine->Spermidine SAM S-Adenosylmethionine (SAM) SAMDC S-Adenosylmethionine Decarboxylase (SAMDC) SAM->SAMDC dSAM Decarboxylated SAM SAMDC->dSAM dSAM->Spermidine Spermine Spermine dSAM->Spermine Spermidine->Spermine Inhibitor This compound Inhibitor->SAMDC

References

Sardomozide dihydrochloride specificity against ODC and DAO

Author: Smolecule Technical Support Team. Date: February 2026

Known Inhibitors of ODC and DAO

The tables below summarize key inhibitors for ODC and DAO, which are often studied as separate targets rather than being inhibited by a single molecule.

Table 1: Characterized ODC (Ornithine Decarboxylase) Inhibitors

Inhibitor Name Type of Inhibition Key Characteristics & Experimental Context

| DFMO (α-difluoromethylornithine) [1] [2] | Irreversible, suicide inhibitor | - The most widely used and FDA-approved ODC inhibitor.

  • Used in studies on isolated rat enterocytes to show that ODC inhibition can also reduce DAO activity [2].
  • Poor pharmacokinetics (fast excretion, short half-life) is a noted limitation [1]. | | SAM486A (CGP48664) [3] | Potent and specific inhibitor | - A second-generation inhibitor of AdoMetDC, an enzyme downstream of ODC in polyamine synthesis. Its effect is studied in neuroblastoma cell lines (e.g., SK-N-SH, IMR-32) [3]. |

Table 2: Characterized DAO (Diamine Oxidase) Inhibitors and Substrates

Substance Name Interaction with DAO Key Characteristics & Experimental Context
Aminoguanidine [3] Inhibitor - Used in cell culture (e.g., neuroblastoma studies) at 1 mM concentration to inhibit serum polyamine oxidation [3].

| Putrescine & Cadaverine [4] [5] | Competitive substrates | - Putrescine and cadaverine significantly delay histamine degradation by DAO in vitro [4] [5].

  • At a 20:1 ratio (amine:histamine), they reduce DAO's histamine degradation by 70% and 80%, respectively [4]. | | Chloroquine & Clavulanic acid [6] | Inhibitors | - In an in vitro test with purified human DAO, these drugs showed the greatest inhibition potential (>90%) [6]. | | Cimetidine & Verapamil [6] | Inhibitors | - Showed inhibition of human DAO activity of approximately 50% in vitro [6]. |

Experimental Insights into DAO Function

Understanding how DAO activity is measured and what factors influence it is crucial for assessing any inhibitor's effect.

  • DAO Activity Assay: A common method to determine DAO activity in vitro involves measuring the degradation rate of amine substrates. In a typical protocol, purified DAO is homogenized in a phosphate buffer (pH 7.2) and incubated with the substrate (e.g., histamine) at 37°C under constant stirring. Aliquots are taken at timed intervals, the reaction is stopped with acid, and the remaining amine concentration is analyzed via techniques like UHPLC to calculate the degradation rate [4] [5].
  • Competitive Interference: Research confirms that other biogenic amines can act as competitive substrates for DAO. This competition can compromise histamine degradation, potentially explaining why variable amounts of dietary histamine trigger symptoms and why foods without histamine but high in other amines (like putrescine) can cause issues in sensitive individuals [4] [5].

The Polyamine Metabolism Pathway

The following diagram illustrates the metabolic pathway involving ODC and DAO, showing the role of key inhibitors.

G Ornithine Ornithine ODC ODC Ornithine->ODC Decarboxylation Putrescine Putrescine ODC->Putrescine Spermidine Spermidine Putrescine->Spermidine + dcAdoMet AdoMetDC AdoMetDC dcAdoMet dcAdoMet Spermine Spermine Spermidine->Spermine + dcAdoMet Histamine Histamine DAO DAO Histamine->DAO Primary Substrate DegradedHistamine Degraded Histamine DAO->DegradedHistamine DFMO DFMO (ODC Inhibitor) DFMO->ODC Inhibits SAM486A SAM486A (AdoMetDC Inhibitor) SAM486A->AdoMetDC Inhibits PutrescineDAO Putrescine PutrescineDAO->DAO Competes Cadaverine Cadaverine Cadaverine->DAO Competes

This diagram shows that ODC is a key enzyme in polyamine synthesis, and its inhibitor DFMO is well-established. DAO, on the other hand, primarily regulates histamine and putrescine levels, and its activity can be compromised by competitive substrates like putrescine and cadaverine, rather than a single specific drug inhibitor.

How to Proceed with Your Research

  • Verify the Compound Name: Double-check the name "sardomozide dihydrochloride." It is possible the name is spelled differently, is an obsolete code, or is an internal compound name from a specific pharmaceutical company.
  • Search Patent Databases: Investigate specialized patent databases (like USPTO, WIPO, or Espacenet). New or proprietary inhibitors are often disclosed in patent applications long before detailed studies appear in academic journals.
  • Consult Specialized Resources: Use pharmacological knowledgebases such as the IUPHAR/BPS Guide to PHARMACOLOGY (www.guidetopharmacology.org) [7], which provides detailed information on established drug targets and their ligands.

References

Sardomozide dihydrochloride in vivo vs in vitro efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Available In Vitro Data

The table below summarizes the key in vitro data for Sardomozide dihydrochloride found in the search results.

Property Details
Target S-Adenosylmethionine decarboxylase (SAMDC) [1] [2] [3].
In Vitro IC₅₀ 5 nM (cell assay) [1] [2] [3].
Cellular Activity Treatment with 3 μM Sardomozide for 48 hours reduced intracellular SAMDC activity to 10% of control [1] [2].
Molecular Formula C₁₁H₁₆Cl₂N₆ [1] [2] [3].
Molecular Weight 303.19 g/mol [1] [2] [3].

Experimental Context and Mechanism

To help frame the existing data, the diagram below illustrates the role of Sardomozide's target, SAMDC, within the polyamine biosynthesis pathway, based on general biological knowledge [4].

G Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC1 S-Adenosylmethionine (AdoMet) S-Adenosylmethionine (AdoMet) Decarboxylated AdoMet Decarboxylated AdoMet S-Adenosylmethionine (AdoMet)->Decarboxylated AdoMet SAMDC Spermidine Spermidine Decarboxylated AdoMet->Spermidine Adds aminopropyl group to Putrescine Spermine Spermine Spermidine->Spermine Adds aminopropyl group Inhibitor This compound (SAMDC Inhibitor) Inhibitor->S-Adenosylmethionine (AdoMet) Inhibits

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

6

Exact Mass

302.0813499 Da

Monoisotopic Mass

302.0813499 Da

Heavy Atom Count

19

Appearance

White to off white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OEH39O5H7C

MeSH Pharmacological Classification

Antineoplastic Agents

Wikipedia

Sardomozide dihydrochloride

Dates

Last modified: 08-15-2023
1: Koomoa DL, Borsics T, Feith DJ, Coleman CC, Wallick CJ, Gamper I, Pegg AE, Bachmann AS. Inhibition of S-adenosylmethionine decarboxylase by inhibitor SAM486A connects polyamine metabolism with p53-Mdm2-Akt/protein kinase B regulation and apoptosis in neuroblastoma. Mol Cancer Ther. 2009 Jul;8(7):2067-75. doi: 10.1158/1535-7163.MCT-08-1217. Epub 2009 Jul 7. PubMed PMID: 19584241; PubMed Central PMCID: PMC2731875.
2: Millward MJ, Joshua A, Kefford R, Aamdal S, Thomson D, Hersey P, Toner G, Lynch K. Multi-centre Phase II trial of the polyamine synthesis inhibitor SAM486A (CGP48664) in patients with metastatic melanoma. Invest New Drugs. 2005 Jun;23(3):253-6. PubMed PMID: 15868382.
3: Hu X, Washington S, Verderame MF, Demers LM, Mauger D, Manni A. Biological activity of the S-adenosylmethionine decarboxylase inhibitor SAM486A in human breast cancer cells in vitro and in vivo. Int J Oncol. 2004 Dec;25(6):1831-8. PubMed PMID: 15547724.
4: van Zuylen L, Bridgewater J, Sparreboom A, Eskens FA, de Bruijn P, Sklenar I, Planting AS, Choi L, Bootle D, Mueller C, Ledermann JA, Verweij J. Phase I and pharmacokinetic study of the polyamine synthesis inhibitor SAM486A in combination with 5-fluorouracil/leucovorin in metastatic colorectal cancer. Clin Cancer Res. 2004 Mar 15;10(6):1949-55. PubMed PMID: 15041711.
5: Pless M, Belhadj K, Menssen HD, Kern W, Coiffier B, Wolf J, Herrmann R, Thiel E, Bootle D, Sklenar I, Müller C, Choi L, Porter C, Capdeville R. Clinical efficacy, tolerability, and safety of SAM486A, a novel polyamine biosynthesis inhibitor, in patients with relapsed or refractory non-Hodgkin's lymphoma: results from a phase II multicenter study. Clin Cancer Res. 2004 Feb 15;10(4):1299-305. PubMed PMID: 14977828.
6: Siu LL, Rowinsky EK, Hammond LA, Weiss GR, Hidalgo M, Clark GM, Moczygemba J, Choi L, Linnartz R, Barbet NC, Sklenar IT, Capdeville R, Gan G, Porter CW, Von Hoff DD, Eckhardt SG. A phase I and pharmacokinetic study of SAM486A, a novel polyamine biosynthesis inhibitor, administered on a daily-times-five every-three-week schedule in patients with Advanced solid malignancies. Clin Cancer Res. 2002 Jul;8(7):2157-66. PubMed PMID: 12114416.
7: Kern W, Schleyer E, Bergmann M, Gschaidmeier H, Ehninger G, Hiddemann W, Braess J. Detection and separation of the S-adenosylmethionine-decarboxylase inhibitor SAM486A in human plasma and urine by reversed-phase ion-pairing high-performance liquid chromatography. J Pharmacol Toxicol Methods. 2001 May-Jun;45(3):175-80. PubMed PMID: 11755379.
8: Paridaens R, Uges DR, Barbet N, Choi L, Seeghers M, van der Graaf WT, Groen HJ, Dumez H, Buuren IV, Muskiet F, Capdeville R, Oosterom AT, de Vries EG. A phase I study of a new polyamine biosynthesis inhibitor, SAM486A, in cancer patients with solid tumours. Br J Cancer. 2000 Sep;83(5):594-601. PubMed PMID: 10944598; PubMed Central PMCID: PMC2363502.
9: Zhou H, Choi L, Lau H, Bruntsch U, Vries EE, Eckhardt G, Oosterom AT, Verweij J, Schran H, Barbet N, Linnartz R, Capdeville R. Population pharmacokinetics/toxicodynamics (PK/TD) relationship of SAM486A in phase I studies in patients with advanced cancers. J Clin Pharmacol. 2000 Mar;40(3):275-83. PubMed PMID: 10709156.

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